TCO-PEG3-aldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H36N2O7 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H36N2O7/c28-20-21-8-10-22(11-9-21)24(29)26-12-14-31-16-18-33-19-17-32-15-13-27-25(30)34-23-6-4-2-1-3-5-7-23/h1-2,8-11,20,23H,3-7,12-19H2,(H,26,29)(H,27,30)/b2-1+/t23-/m1/s1 |
InChI Key |
QWGAPJFOPLRSEF-AGXACZNRSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Stability of TCO-PEG3-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, stability, and reactivity of TCO-PEG3-aldehyde, a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and molecular imaging. The information presented herein is intended to equip researchers with the technical knowledge required for the effective application of this versatile molecule.
Core Chemical Properties
This compound is a molecule designed for bioorthogonal chemistry, featuring two distinct reactive moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. The trans-cyclooctene (TCO) group facilitates rapid and specific cycloaddition reactions with tetrazines, while the aldehyde group enables the formation of oxime or hydrazone linkages with aminooxy or hydrazide-functionalized molecules, respectively.[1][2][3]
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₃₆N₂O₇ | [4] |
| Molecular Weight | 476.56 g/mol | [4] |
| Physical Form | Colorless oil | |
| Purity | Typically >90% or >95% | |
| Solubility | Soluble in organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. The PEG3 spacer enhances solubility in aqueous environments. | |
| Storage Conditions | Store at -20°C, protected from light. It is recommended to prepare solutions fresh and avoid long-term storage of the linker in solution. |
Stability Profile
The stability of this compound is a critical consideration for its successful application. The two primary reactive groups, the TCO moiety and the aldehyde, exhibit distinct stability characteristics.
Stability of the TCO Moiety
The strained trans-cyclooctene ring is susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form. This isomerization is the primary degradation pathway for the TCO group and can be influenced by several factors:
-
Thiols: Thiol-containing reagents, such as dithiothreitol (DTT), are known to promote the isomerization of TCO to CCO. Therefore, it is crucial to remove any reducing agents containing thiols from the reaction mixture before the introduction of the TCO-linker. Tris(2-carboxyethyl)phosphine (TCEP), a non-thiol-based reducing agent, is a more compatible alternative, though direct compatibility testing is always recommended.
-
Temperature: Elevated temperatures can increase the rate of isomerization. For reactions involving sensitive biomolecules, conducting the ligation at 4°C is recommended, although this will require longer incubation times. Room temperature (20-25°C) offers a balance between reaction speed and stability. For in vivo or cell-based experiments, 37°C is often used, but the potential for TCO isomerization over longer incubation times should be considered.
-
Long-term Storage: TCO compounds are not recommended for long-term storage, as the half-life of the TCO group can be short due to natural isomerization. For long-term storage, it is best to keep the reagent as a solid at -20°C or below, protected from light. In aqueous buffers (pH 7.5), the TCO functional group is generally stable for weeks at 4°C, but this is compromised in the presence of substances like thiols.
Stability of the Aldehyde Moiety
The aldehyde group of this compound is generally stable under typical storage and bioconjugation conditions. However, its reactivity and the stability of the resulting linkage are pH-dependent.
-
Hydrolytic Stability: While PEG aldehydes are highly water-soluble, the stability of the resulting oxime or hydrazone bond can be influenced by pH. Oxime linkages are generally more stable to hydrolysis than hydrazone linkages. The formation of imines with primary amines is reversible and the resulting Schiff base is prone to hydrolysis. Reduction of the imine bond can form a more stable secondary amine linkage.
-
Reaction pH: The formation of oximes and hydrazones is often catalyzed by acidic conditions. However, for biological applications, the reaction is typically carried out at or near neutral pH. Aniline and its derivatives can be used as catalysts to increase the reaction rate at physiological pH.
Reactivity and Reaction Kinetics
This compound's utility stems from its two orthogonal reactive handles, allowing for sequential or dual conjugations.
TCO-Tetrazine Ligation (Inverse Electron Demand Diels-Alder Cycloaddition)
This bioorthogonal reaction is known for its exceptionally fast kinetics, allowing for efficient conjugation at low concentrations.
| Kinetic Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k₂) | 800 - 2000 M⁻¹s⁻¹ | General TCO-tetrazine reaction | |
| Reaction Time | Conjugates can be delivered within 30 minutes at 1 mg/mL concentrations. | General TCO-tetrazine reaction |
The reaction proceeds rapidly under mild, aqueous conditions (typically pH 6-9) at room temperature and does not require a catalyst. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.
Aldehyde-Based Ligation (Oxime/Hydrazone Formation)
The aldehyde group reacts with aminooxy-functionalized molecules to form a stable oxime bond, and with hydrazide-functionalized molecules to form a hydrazone bond. The kinetics of these reactions are generally slower than the TCO-tetrazine ligation and are often catalyzed.
| Reaction | Second-Order Rate Constant (k₁) | Conditions | Source(s) |
| Hydrazone ligation (aromatic aldehyde) | 2.6 ± 0.1 M⁻¹s⁻¹ | Uncatalyzed | |
| Hydrazone ligation (aromatic aldehyde) | 190 ± 10 M⁻¹s⁻¹ | 10 mM aniline catalyst | |
| Hydrazone ligation (aromatic aldehyde) | 2,000 ± 100 M⁻¹s⁻¹ | 100 mM aniline catalyst |
Note: The kinetic data presented is for aromatic aldehydes. The reactivity of the aliphatic aldehyde in this compound may differ.
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization of reaction conditions may be necessary for specific applications.
Protocol for TCO-Tetrazine Ligation
This protocol describes the conjugation of a tetrazine-functionalized biomolecule to this compound.
Materials:
-
This compound
-
Tetrazine-functionalized biomolecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Prepare a solution of the tetrazine-functionalized biomolecule in the reaction buffer.
-
-
Ligation Reaction:
-
Add the this compound stock solution to the solution of the tetrazine-functionalized biomolecule. A molar excess of the this compound (e.g., 1.5 to 5 equivalents) is typically used.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for longer incubation times (e.g., 2-4 hours) for sensitive biomolecules.
-
-
Purification:
-
Remove the excess unreacted this compound and byproducts by size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol for Aldehyde Ligation (Oxime/Hydrazone Formation)
This protocol describes the conjugation of an aminooxy or hydrazide-functionalized molecule to this compound.
Materials:
-
This compound
-
Aminooxy or hydrazide-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5)
-
Aniline or other suitable catalyst (optional)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a solution of the aminooxy or hydrazide-functionalized molecule in the reaction buffer.
-
If using a catalyst, prepare a stock solution of aniline in the reaction buffer.
-
-
Ligation Reaction:
-
Combine the this compound and the aminooxy/hydrazide-functionalized molecule in the reaction buffer. A slight molar excess of one of the reactants may be used to drive the reaction to completion.
-
If using a catalyst, add the aniline stock solution to the reaction mixture (a final concentration of 10-100 mM is common).
-
Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
-
Purification:
-
Purify the conjugate using a suitable chromatographic method to remove unreacted starting materials and catalyst.
-
-
Characterization:
-
Analyze the purified conjugate by methods such as mass spectrometry to confirm the formation of the desired product.
-
Potential Side Reactions and Byproducts
-
TCO Isomerization: As previously discussed, the primary side reaction of the TCO moiety is its isomerization to the inactive cis-cyclooctene. This can be minimized by avoiding thiols and high temperatures.
-
Oxime/Hydrazone Hydrolysis: The formed oxime or hydrazone bond can be susceptible to hydrolysis, particularly at low pH. Oximes are generally more stable than hydrazones.
-
Transoximation: In the presence of other aminooxy-containing molecules, a transoximation reaction can occur, leading to the exchange of the conjugated partner.
-
Side reactions of the aldehyde: Aldehydes can potentially react with other nucleophiles present in a biological system, although the reaction with aminooxy and hydrazide groups is generally chemoselective.
Visualizations
Reaction Workflows and Signaling Pathways
Caption: Experimental workflow for TCO-tetrazine ligation.
Caption: Experimental workflow for aldehyde-based ligation.
Caption: Logical relationship for dual labeling.
References
TCO-PEG3-aldehyde: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Introduction
TCO-PEG3-aldehyde is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure, featuring a trans-cyclooctene (TCO) group for bioorthogonal click chemistry and an aldehyde moiety for reactions with amines, is complemented by a three-unit polyethylene glycol (PEG) spacer. This PEG linker is a critical determinant of the molecule's physicochemical properties, most notably its solubility. This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, offering valuable insights for its handling, application, and the design of novel bioconjugates.
Physicochemical Properties and the Role of the PEG Spacer
This compound is typically supplied as a colorless oil.[1] The presence of the hydrophilic PEG3 spacer significantly influences its solubility profile, enhancing its compatibility with a range of solvents.[1][2] The ethylene oxide units of the PEG chain can form hydrogen bonds with water molecules, which generally improves the aqueous solubility of molecules to which they are attached. This property is crucial for applications in biological systems, which are predominantly aqueous environments.
Solubility Profile of this compound
While precise quantitative solubility data for this compound is not widely published in commercial datasheets or scientific literature, a qualitative understanding of its solubility in common laboratory solvents has been established. The following table summarizes the known solubility of this compound and related compounds.
| Solvent Class | Solvent | Solubility of this compound | Notes |
| Organic | Dichloromethane (DCM) | Soluble | Based on product datasheets.[1] |
| Tetrahydrofuran (THF) | Soluble | Based on product datasheets.[1] | |
| Acetonitrile | Soluble | Based on product datasheets. | |
| Dimethylformamide (DMF) | Soluble | Based on product datasheets. | |
| Dimethyl sulfoxide (DMSO) | Soluble | Based on product datasheets. | |
| Chloroform | Soluble | Inferred from the solubility of structurally similar TCO-PEG3-amine and TCO-PEG3-acid. | |
| Aqueous | Water & Aqueous Buffers | Expected to have some solubility | The hydrophilic PEG3 spacer is designed to enhance aqueous solubility. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility measurements, the Saturation Shake-Flask (SSF) method is a widely accepted and reliable technique. The following is a generalized protocol that can be adapted for determining the solubility of this compound in a solvent of interest.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS), DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved material is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved this compound.
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the collected supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant using the same HPLC method.
-
Calculate the concentration of this compound in the original supernatant using the calibration curve and accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates the key steps in determining the solubility of a chemical compound such as this compound.
Caption: Workflow for determining the solubility of this compound.
This compound exhibits favorable solubility in a range of organic solvents, a characteristic that facilitates its use in various bioconjugation workflows. The inclusion of a PEG3 spacer is intended to confer a degree of aqueous solubility, which is advantageous for biological applications. For research and development professionals, understanding the solubility of this important linker is crucial for designing robust and reproducible conjugation protocols, formulating stable bioconjugates, and ultimately, for the successful development of targeted therapies and diagnostic agents. When precise solubility data is required, a systematic experimental approach, such as the Saturation Shake-Flask method, should be employed.
References
The Pivotal Role of the PEG3 Spacer in TCO-PEG3-Aldehyde Functionality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The TCO-PEG3-aldehyde is a heterobifunctional linker at the forefront of bioconjugation, enabling the precise assembly of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and targeted imaging agents. This molecule's power lies in the distinct functionalities of its three components: a trans-cyclooctene (TCO) group for exceptionally fast bioorthogonal chemistry, an aldehyde group for versatile covalent bonding, and a central triethylene glycol (PEG3) spacer. While often viewed as a simple linker, the PEG3 spacer is a critical determinant of the molecule's overall performance, profoundly influencing solubility, reaction efficiency, and biological behavior. This guide provides an in-depth examination of the PEG3 spacer's role, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Concepts: Deconstructing this compound
This compound is designed for multi-step conjugation strategies. Each component has a specific function:
-
Trans-cyclooctene (TCO): The TCO group is a strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloadditions with tetrazine partners.[1][2] This "click chemistry" reaction is noted for its bioorthogonal nature, meaning it proceeds with high selectivity and efficiency within complex biological systems without interfering with native processes.[3][4] The reaction is catalyst-free and possesses unparalleled kinetics, making it ideal for conjugations at low concentrations.[5]
-
Aldehyde: The aldehyde group provides a versatile handle for covalent modification. It readily reacts with primary amines, such as the ε-amino group of lysine residues on proteins, to form an imine (Schiff base), which can be subsequently reduced to a stable secondary amine bond. It can also react with hydroxylamine and hydrazine groups to form stable oxime and hydrazone linkages, respectively.
-
PEG3 Spacer: This short, hydrophilic polyethylene glycol chain physically separates the TCO and aldehyde moieties. As detailed below, its properties are crucial for optimizing the performance of the entire linker.
The Multifaceted Role of the PEG3 Spacer
The incorporation of a PEG3 spacer imparts several critical advantages that enhance the therapeutic and diagnostic potential of the final bioconjugate.
2.1. Enhanced Solubility and Reduced Aggregation A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the molecule. Many potent therapeutic payloads and labeling reagents are hydrophobic, which can lead to poor solubility in aqueous buffers, causing aggregation and rapid clearance from circulation. The hydrophilic PEG spacer improves water solubility, preventing aggregation and ensuring the reagent remains available for reaction.
2.2. Minimized Steric Hindrance and Improved Reaction Kinetics The PEG spacer introduces a flexible, defined-length arm that provides critical spatial separation between the conjugated molecules. This separation minimizes steric hindrance, ensuring that both the TCO and aldehyde functional groups are accessible to their respective binding partners. In one study, incorporating a PEG chain into a TCO-antibody conjugate increased its reactivity by more than four-fold, as the hydrophilic linker was predicted to prevent the hydrophobic TCO group from being buried within the antibody structure. By reducing steric clashes, the spacer can lead to higher reaction yields and more efficient kinetics.
2.3. Favorable Modulation of Pharmacokinetics PEGylation is a well-established strategy for improving the pharmacokinetic profiles of therapeutic molecules. While the short PEG3 linker has a more modest effect than long-chain PEGylation, it still contributes to a longer circulation half-life by increasing the conjugate's hydrodynamic radius and shielding it from enzymatic degradation. This can lead to improved drug exposure at the target site.
The interplay between these properties and their functional outcomes is visualized below.
Caption: Core advantages conferred by the PEG3 spacer in bioconjugation.
Quantitative Data Presentation
The performance of this compound is underpinned by the exceptionally fast kinetics of the TCO-tetrazine ligation. The length of the PEG spacer also systematically influences key in vivo parameters.
Table 1: TCO-Tetrazine Reaction Kinetics
| Reactants | Rate Constant (k) M⁻¹s⁻¹ | Conditions |
|---|---|---|
| General TCO & Tetrazine | 1 - 1 x 10⁶ | General range reported. |
| TCO & Methyl-substituted Tetrazines | ~1,000 | Not specified. |
| TCO & Hydrogen-substituted Tetrazines | up to 30,000 | Not specified. |
| TCO & Dipyridal Tetrazine | 2,000 (±400) | Not specified. |
| TCO & General Tetrazine | 2,000 | 9:1 Methanol/Water. |
| ATTO-tetrazines & TCO | up to 1,000 | Not specified. |
Table 2: General Impact of PEG Spacer Length on Tetrazine Probe Performance
| Performance Parameter | Short PEG Linker (e.g., PEG3) | Long PEG Linker (e.g., PEG11) | Rationale |
|---|---|---|---|
| Lipophilicity (logD) | Moderate | Low | Increasing PEG length enhances hydrophilicity, lowering the logD value. |
| Blood Clearance | Slower (than no PEG) | Slowest | PEGylation significantly prolongs the circulation time of the probe. |
| Tumor Uptake | Potentially Improved | Can be Reduced | While PEG enhances circulation, excessively long linkers might sterically hinder the reaction with the TCO-modified target. |
| Kidney Uptake | Moderate | Low | Increased hydrophilicity from longer PEG chains generally reduces kidney uptake. |
| Reaction Kinetics | Fast | Potentially Reduced | The intrinsic reactivity of the TCO-tetrazine pair is the primary driver, but very long PEG chains may slightly reduce reaction rates. |
Experimental Protocols & Workflow
The use of this compound typically involves a two-stage conjugation process: first, attachment to a primary amine-bearing molecule via the aldehyde, followed by the bioorthogonal ligation of the TCO group to a tetrazine-modified molecule.
Caption: A typical experimental workflow for bioconjugation using this compound.
Protocol 1: Aldehyde-Amine Conjugation to a Protein
This protocol describes the conjugation of the aldehyde moiety to primary amines (e.g., lysine residues) on a protein.
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.
-
(Optional) Sodium cyanoborohydride (NaBH₃CN) for reduction.
-
Spin desalting columns.
-
-
Methodology:
-
Protein Preparation: Ensure the protein buffer is free of primary amines (e.g., Tris or glycine). If needed, perform a buffer exchange into PBS. The recommended protein concentration is >2 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 2-6 hours at room temperature or overnight at 4°C. The reaction is pH-sensitive; optimal imine formation is often near pH 5, but labeling of lysines is typically performed at pH 7-9.
-
(Optional) Reductive Amination: To form a more stable secondary amine bond, the resulting imine can be reduced. Add sodium cyanoborohydride to a final concentration of ~20 mM and incubate for an additional 1-2 hours at room temperature.
-
Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the bioorthogonal reaction between the TCO-functionalized protein from Protocol 1 and a tetrazine-labeled molecule.
-
Materials:
-
TCO-labeled protein (from Protocol 1).
-
Tetrazine-labeled molecule of interest.
-
PBS buffer (pH 6-9).
-
-
Methodology:
-
Reactant Preparation: Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO or PBS).
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled molecule in PBS buffer. A 1:1 molar ratio is standard, though a slight excess (1.1-1.5 equivalents) of the tetrazine component can be used to ensure complete conjugation of the TCO-protein.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is often visually complete when the characteristic reddish color of the tetrazine disappears.
-
Monitoring (Optional): The reaction can be monitored spectroscopically by following the disappearance of the tetrazine absorbance band between 510 and 550 nm.
-
Purification: The final conjugate can be purified from any unreacted components using standard methods like size-exclusion chromatography (SEC).
-
Storage: Store the final conjugate at 4°C or as appropriate for the biomolecules involved.
-
Conclusion
The PEG3 spacer is an indispensable component of the this compound linker, playing a multifaceted role that extends far beyond simple conjugation. Its ability to enhance solubility, provide spatial separation to reduce steric hindrance, and improve pharmacokinetic properties makes it an invaluable tool for designing sophisticated and effective bioconjugates. The quantitative data and detailed protocols provided in this guide offer a practical framework for researchers and drug development professionals to harness the full potential of this powerful linker in creating next-generation diagnostics and targeted therapies.
References
A Deep Dive into Bioorthogonal Chemistry: Harnessing the Power of TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological systems, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry, a field that employs chemical reactions that do not interfere with or are interfered by biological processes, has emerged as a revolutionary tool for chemical biology, drug development, and molecular imaging. Among the arsenal of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptional speed, specificity, and biocompatibility. This technical guide provides a comprehensive exploration of bioorthogonal chemistry centered on the use of TCO linkers, offering in-depth insights into its core principles, quantitative data, experimental protocols, and practical applications.
Core Principles of TCO-Tetrazine Bioorthogonal Ligation
The foundation of TCO's utility in bioorthogonal chemistry lies in its reaction with 1,2,4,5-tetrazines, commonly referred to as the TCO-tetrazine ligation.[1] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.[1][2]
Key characteristics of this reaction include:
-
Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[1][3] This allows for efficient conjugation even at the low concentrations typically found in biological systems.
-
Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.
-
High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates. This ensures that the conjugation is highly specific and avoids off-target reactions.
-
Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and the resulting conjugate is highly stable under physiological conditions. The TCO functional group itself remains stable in aqueous buffered media for weeks at 4°C and a pH of 7.5.
Quantitative Data: A Comparative Look at Reaction Kinetics
The rate of the TCO-tetrazine ligation is a critical factor in experimental design. The table below summarizes the second-order rate constants (k₂) for various TCO and tetrazine derivatives, highlighting the tunable nature of this bioorthogonal reaction. Generally, electron-withdrawing groups on the tetrazine and increased ring strain in the TCO accelerate the reaction.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| TCO | 3,6-diphenyl-s-tetrazine | 2.0 x 10³ |
| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ |
| Diol-derivatized a-TCO (5) | 3,6-dipyridyl-s-tetrazine derivative | (150 ± 8) x 10³ |
| Axial diastereomer of trans-cyclooct-4-enol | 3,6-dipyridyl-s-tetrazine derivative | (70 ± 2) x 10³ |
| sTCO | 3,6-diphenyl-s-tetrazine | 160 times faster than original TCO |
| sTCO with allylic benzylamine substituent | 3,6-dimethyl-1,2,4,5-tetrazine | 8.0 |
| Parent TCO with allylic benzylamine substituent | 3,6-dimethyl-1,2,4,5-tetrazine | 0.54 |
| TCO | Tetrazine | > 800 |
| TCO | Tetrazine | 1 - 1x10⁶ |
| TCO | Tetrazine | 2000 (in 9:1 methanol/water) |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of TCO-based bioorthogonal chemistry. The following are generalized protocols for the labeling of proteins with TCO and subsequent ligation with a tetrazine-functionalized molecule.
Protocol 1: Labeling of Primary Amines on a Protein with a TCO-NHS Ester
This protocol describes the covalent attachment of a TCO moiety to primary amines (e.g., lysine residues) on a protein of interest using an N-hydroxysuccinimide (NHS) ester derivative of TCO.
Materials:
-
Protein of interest
-
TCO-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Buffer Exchange: Prepare the protein in the amine-free buffer at a concentration of 1-5 mg/mL. This is crucial to remove any primary amine-containing molecules that would compete with the protein for reaction with the TCO-NHS ester.
-
Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2-8 hours at 4°C.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled protein.
Materials:
-
TCO-modified protein
-
Tetrazine-labeled protein
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare both the TCO-modified protein and the tetrazine-labeled protein in the reaction buffer.
-
Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled protein. A 1:1 molar ratio is a good starting point, though a slight excess (1.05-1.5 molar equivalents) of the tetrazine-labeled molecule can be used.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For less reactive partners or to maximize yield, the incubation time can be extended up to 2 hours or overnight at 4°C. In some cases, incubation at 37°C or 40°C can accelerate the reaction.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C until further use.
Visualizing the Chemistry: Diagrams of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the core reaction mechanism and a typical experimental workflow.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: Workflow for labeling an antibody with a TCO group and subsequent reaction with a tetrazine-functionalized probe.
Applications in Drug Development and Beyond
The remarkable characteristics of the TCO-tetrazine ligation have propelled its adoption in a wide array of biomedical applications.
-
Antibody-Drug Conjugates (ADCs): TCO linkers are instrumental in the construction of ADCs, enabling the site-specific attachment of potent cytotoxic drugs to antibodies for targeted cancer therapy. The "click-to-release" strategy, where the TCO linker is cleaved upon reaction with a tetrazine, allows for controlled drug release at the tumor site.
-
Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target tissue. Subsequently, a small, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts specifically with the pre-localized antibody, enhancing the target-to-background signal.
-
Live-Cell Imaging: The bioorthogonality and fast kinetics of the TCO-tetrazine reaction make it ideal for labeling and tracking biomolecules in living cells and organisms without perturbing their natural functions.
-
Biomaterials and Surface Functionalization: TCO linkers can be used to functionalize surfaces and create advanced biomaterials, such as hydrogels, for applications in tissue engineering and drug delivery.
Conclusion
Bioorthogonal chemistry, and specifically the TCO-tetrazine ligation, has provided researchers with an exceptionally powerful and versatile tool for the precise chemical modification of biomolecules in complex biological settings. The unparalleled reaction kinetics, biocompatibility, and specificity of this chemistry have opened up new avenues in drug development, diagnostics, and fundamental biological research. As our understanding of TCO linker chemistry continues to evolve, we can anticipate the development of even more sophisticated tools and strategies that will further expand the frontiers of chemical biology and medicine.
References
An In-Depth Technical Guide to TCO-PEG3-aldehyde
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of TCO-PEG3-aldehyde, a key reagent in the field of bioconjugation.
Core Properties of this compound
This compound is a heterobifunctional linker molecule widely utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. It features a TCO (trans-cyclooctene) group for bioorthogonal click chemistry and an aldehyde group for forming stable linkages with biomolecules. The PEG3 (triethylene glycol) spacer enhances solubility and reduces steric hindrance during conjugation reactions.
| Property | Value |
| Molecular Formula | C₂₅H₃₆N₂O₇ |
| Molecular Weight | 476.56 g/mol |
Experimental Protocols
The utilization of this compound typically involves a two-stage process. The first stage involves the conjugation of a molecule of interest to the aldehyde group of the linker. The second stage is the bioorthogonal reaction between the TCO group and a tetrazine-modified biomolecule.
Part 1: Oxime/Hydrazone Ligation with the Aldehyde Group
This protocol details the conjugation of a molecule containing an aminooxy or hydrazine group to the aldehyde functionality of this compound. This reaction forms a stable oxime or hydrazone bond, respectively.
Materials:
-
This compound
-
Aminooxy- or hydrazine-functionalized molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.5-7.5
-
Aniline (optional, as a catalyst for oxime formation)
-
Quenching reagent (e.g., excess aminooxy- or hydrazine-containing small molecule)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Spin Desalting Columns)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).
-
Prepare a stock solution of the aminooxy- or hydrazine-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound and the aminooxy- or hydrazine-functionalized molecule in the Reaction Buffer. A slight molar excess of the functionalized molecule (1.1 to 1.5 equivalents) is recommended to ensure complete consumption of the this compound.
-
For oxime ligation, the addition of aniline as a catalyst (to a final concentration of 10-100 mM) can significantly accelerate the reaction rate.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS.
-
-
Quenching (Optional):
-
To consume any unreacted this compound, a small amount of a quenching reagent can be added.
-
-
Purification:
-
Purify the TCO-conjugated molecule using SEC or a spin desalting column to remove excess reactants and byproducts.
-
Part 2: Inverse Electron Demand Diels-Alder (iEDDA) Reaction
This protocol describes the bioorthogonal reaction between the TCO-conjugated molecule (prepared in Part 1) and a tetrazine-modified biomolecule, such as an antibody.
Materials:
-
TCO-conjugated molecule (from Part 1)
-
Tetrazine-modified biomolecule (e.g., antibody)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., SEC)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the TCO-conjugated molecule and the tetrazine-modified biomolecule in PBS. The stoichiometry will depend on the desired degree of labeling on the biomolecule. A molar excess of the TCO-conjugated molecule is often used.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The iEDDA reaction is typically very fast.
-
-
Purification:
-
Purify the final bioconjugate using SEC to remove any unreacted TCO-conjugated molecule and other small molecules.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling and confirm its purity and integrity using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the two-step experimental workflow for bioconjugation using this compound.
An In-depth Technical Guide to the Storage and Handling of TCO-PEG3-aldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling recommendations for TCO-PEG3-aldehyde, a heterobifunctional linker crucial for bioconjugation, drug delivery, and molecular imaging. Adherence to these guidelines is critical to ensure the compound's stability, integrity, and the safety of laboratory personnel.
Introduction to this compound
This compound is a valuable reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development.[1][2][3] It features a trans-cyclooctene (TCO) group for rapid and selective inverse electron demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines, and an aldehyde group for oxime or hydrazone ligation.[4][5] The polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance. The fast kinetics and high selectivity of the TCO-tetrazine reaction allow for efficient conjugation in complex biological systems.
Quantitative Data Summary
Proper storage is paramount to maintaining the reactivity and purity of this compound. The following table summarizes the key quantitative data for storage and handling.
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | -20°C | |
| Shipping Conditions | Ambient Temperature / Dry Ice | |
| Physical Form | Colorless oil | |
| Purity | >90% or ≥95% | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Special Conditions | Avoid light and desiccate |
Detailed Handling and Safety Protocols
3.1. Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound to prevent skin and respiratory exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Must be worn at all times. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body Protection | Laboratory Coat | A standard laboratory coat is mandatory. |
| Respiratory Protection | Vapor Respirator | Use in a well-ventilated area. A respirator is recommended if ventilation is inadequate. |
3.2. General Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the area where the compound is handled.
-
Take precautionary measures against static discharge.
3.3. First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
If on skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
-
If inhaled: Remove the individual to fresh air and keep them at rest in a comfortable position for breathing.
-
If swallowed: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.
3.4. Spill and Disposal Procedures
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite). Collect the absorbed material and any contaminated solutions in a sealed, labeled hazardous waste container.
-
Disposal: Dispose of waste material and contaminated PPE as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or into any water systems.
Experimental Workflow and Signaling Pathways
To ensure the safe and effective use of this compound, a structured experimental workflow should be followed. The diagram below illustrates the key stages from receiving the compound to its final use in a bioconjugation reaction.
Figure 1: Recommended Workflow for this compound Handling and Use.
This workflow outlines the critical steps for maintaining the integrity of this compound and ensuring safety.
The primary application of this compound involves the highly efficient bioorthogonal reaction between the TCO group and a tetrazine-modified molecule. This reaction, known as the inverse electron demand Diels-Alder cycloaddition, forms a stable covalent bond.
Figure 2: TCO-Tetrazine Ligation Pathway.
This diagram illustrates the core reaction facilitated by this compound, leading to the formation of a stable bioconjugate.
References
A Technical Guide to TCO-PEG3-Aldehyde for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core features and applications of TCO-PEG3-aldehyde, a heterobifunctional linker at the forefront of bioconjugation strategies. This molecule is instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging agents.[1][2] This guide provides a comprehensive overview of its physicochemical properties, reaction kinetics, and detailed protocols for its use in bioconjugation.
Core Features of this compound
This compound is a versatile molecule featuring two distinct reactive moieties: a trans-cyclooctene (TCO) group and an aldehyde group, separated by a hydrophilic three-unit polyethylene glycol (PEG3) spacer.[1][2] This unique architecture offers a powerful toolkit for researchers, enabling a two-step, orthogonal conjugation strategy.
The TCO group participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule.[3] This "click chemistry" reaction is renowned for its exceptional speed, high specificity, and biocompatibility, proceeding rapidly in aqueous environments without the need for a cytotoxic copper catalyst. The reaction is irreversible, driven by the release of nitrogen gas, and forms a stable dihydropyridazine linkage.
The aldehyde group provides a second, orthogonal handle for conjugation. It readily reacts with molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively. This reaction is also highly chemoselective and can be performed under mild, physiological conditions.
The PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can help to minimize aggregation of labeled biomolecules.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its associated bioconjugation reactions.
| Physicochemical Properties of this compound | |
| Parameter | Value |
| Molecular Formula | C25H36N2O7 |
| Molecular Weight | 476.56 g/mol |
| Appearance | Colorless oil |
| Purity | >90% to ≥95% |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |
| Storage | -20°C, protect from light |
| Reaction Kinetics: TCO-Tetrazine Ligation | |
| Parameter | Value |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition |
| Second-Order Rate Constant (k) | 10³ - 10⁶ M⁻¹s⁻¹ (general range for TCO-tetrazine reactions) |
| Reaction Conditions | PBS buffer, pH 6-9, room temperature |
| Key Features | Catalyst-free, bioorthogonal, rapid kinetics |
| Reaction Kinetics: Aldehyde Ligations | |
| Reaction Type | Oxime or Hydrazone formation |
| Second-Order Rate Constant (k) | 10¹ - 10³ M⁻¹s⁻¹ (with aniline catalysis for aromatic aldehydes) |
| Reaction Conditions | pH 4.5-7, can be accelerated by aniline catalysts |
| Key Features | Chemoselective, bioorthogonal, stable covalent bond formation |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a typical experimental workflow for the dual-functionalization of a biomolecule using this compound.
Figure 1: Bioorthogonal Reactions of this compound.
Figure 2: Workflow for ADC development.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Tetrazine-Modified Protein
This protocol describes the first step in a dual-labeling experiment, where the TCO moiety of the linker is reacted with a tetrazine-functionalized protein.
Materials:
-
Tetrazine-modified protein (in PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, add the tetrazine-modified protein to PBS at a final concentration of 1-5 mg/mL.
-
Initiate the Reaction: Add 1.5-3 molar equivalents of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling (DOL) using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The purified protein-TCO-PEG3-aldehyde conjugate is now ready for the subsequent aldehyde ligation step.
Protocol 2: Conjugation of an Aminooxy- or Hydrazide-Modified Molecule to the Aldehyde-Functionalized Protein
This protocol outlines the second step, where a payload (e.g., a drug, a fluorescent dye) is attached to the aldehyde group of the protein-TCO-PEG3-aldehyde conjugate.
Materials:
-
Protein-TCO-PEG3-aldehyde conjugate (from Protocol 1)
-
Aminooxy- or hydrazide-modified payload
-
Anhydrous DMSO or DMF
-
Aniline (optional, as a catalyst)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0 (for aniline-catalyzed reactions) or 0.1 M acetate buffer, pH 4.5-5.5 (for uncatalyzed reactions).
-
Spin desalting columns
Procedure:
-
Prepare Payload Stock Solution: Dissolve the aminooxy- or hydrazide-modified payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Prepare Aniline Catalyst Stock (Optional): Prepare a 1 M stock solution of aniline in DMSO or DMF.
-
Reaction Setup: In a microcentrifuge tube, add the purified protein-TCO-PEG3-aldehyde conjugate to the chosen reaction buffer.
-
(Optional) Add Catalyst: For reactions at neutral pH, add the aniline stock solution to a final concentration of 10-100 mM.
-
Initiate the Reaction: Add a 10-50 molar excess of the payload stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. The reaction progress can be monitored by HPLC-MS.
-
Purification: Remove excess payload and catalyst by size-exclusion chromatography (SEC) or using spin desalting columns.
-
Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to confirm the identity and purity of the final product. The degree of labeling can be determined by UV-Vis spectroscopy if the payload has a chromophore, or by mass spectrometry.
Conclusion
This compound is a powerful and versatile tool for researchers in bioconjugation, drug development, and diagnostics. Its dual-functional nature allows for a highly controlled, stepwise approach to the synthesis of complex biomolecular conjugates. The exceptional kinetics of the TCO-tetrazine ligation, coupled with the chemoselectivity of the aldehyde ligation, provides a robust platform for the development of next-generation therapeutics and research tools. By understanding the core features and following the detailed protocols outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific objectives.
References
Methodological & Application
Application Notes and Protocols for TCO-PEG3-aldehyde in Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of TCO-PEG3-aldehyde, a heterobifunctional linker, in the development of site-specific ADCs.
This compound facilitates a two-step conjugation strategy. First, the aldehyde group allows for covalent attachment to a specifically engineered aldehyde tag on the antibody, often through a stable ligation chemistry like the Hydrazino-iso-Pictet-Spengler (HIPS) reaction. Second, the trans-cyclooctene (TCO) moiety enables a highly efficient and bioorthogonal "click" reaction with a tetrazine-modified payload via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3][4] This approach offers precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined ADCs.
The hydrophilic PEG3 spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[3] The combination of site-specific aldehyde tagging and the rapid kinetics of the TCO-tetrazine ligation makes this a powerful strategy for developing next-generation ADCs with an improved therapeutic window.
Mechanism of Action and Experimental Workflow
The overall workflow for generating an ADC using this compound involves three main stages:
-
Generation of an Aldehyde-Tagged Antibody: A unique aldehyde functional group is introduced at a specific site on the antibody.
-
Conjugation of this compound to the Antibody: The linker is attached to the aldehyde-tagged antibody.
-
"Click" Conjugation of a Tetrazine-Modified Payload: The cytotoxic drug, functionalized with a tetrazine group, is attached to the TCO-modified antibody.
This process is followed by comprehensive characterization of the resulting ADC.
References
Surface Modification of Nanoparticles using TCO-PEG3-Aldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the surface modification of amine-functionalized nanoparticles using the heterobifunctional linker, TCO-PEG3-aldehyde. This process is critical for the development of advanced drug delivery systems, targeted imaging agents, and other nanomedicines. The protocol leverages the principles of bioorthogonal "click chemistry" to create stable and functional nanoparticle conjugates.
Introduction
Surface functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanocarriers.[1] PEGylation creates a hydrophilic shield on the nanoparticle surface, which can reduce non-specific protein adsorption (opsonization), minimize clearance by the reticuloendothelial system (RES), and consequently prolong systemic circulation time.[1]
The this compound linker offers a versatile platform for nanoparticle modification. It incorporates:
-
A trans-cyclooctene (TCO) group: This strained alkene readily participates in inverse electron-demand Diels-Alder cycloaddition (iEDDA) reactions with tetrazine-modified molecules. This "click chemistry" reaction is exceptionally fast, highly specific, and bioorthogonal, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.[2][3]
-
A PEG3 spacer : This short polyethylene glycol chain enhances the hydrophilicity of the nanoparticle surface, reduces steric hindrance, and improves solubility.[2]
-
An aldehyde group : This functional group allows for the covalent conjugation of the linker to primary amines on the nanoparticle surface through reductive amination, forming a stable secondary amine bond.
This two-step modification strategy—initial PEGylation via reductive amination followed by bioorthogonal conjugation—enables the precise attachment of a wide range of molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorophores, radiotracers), and therapeutic payloads, to the nanoparticle surface.
Applications
Nanoparticles modified with this compound are instrumental in a variety of biomedical applications:
-
Targeted Drug Delivery : The TCO group serves as a versatile handle for the post-functionalization of nanoparticles with targeting ligands that have been pre-modified with a tetrazine moiety. This approach is central to developing "smart" drug delivery systems that can selectively accumulate in diseased tissues, such as tumors, through passive targeting (the enhanced permeability and retention effect) and active targeting of cell-surface receptors.
-
Pretargeted Imaging and Therapy : In this strategy, the TCO-functionalized nanoparticle is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent is administered, which then "clicks" onto the nanoparticle. This approach can significantly improve target-to-background ratios in imaging and reduce off-target toxicity in therapy.
-
In Vivo Imaging : The bioorthogonal nature of the TCO-tetrazine ligation allows for the efficient labeling of nanoparticles with imaging agents (e.g., for PET or SPECT) in complex biological environments, including in living organisms.
-
Development of Multifunctional Nanocarriers : The modularity of this system allows for the creation of nanoparticles with multiple functionalities, such as simultaneous targeting, imaging, and therapeutic capabilities.
Experimental Protocols
This section provides detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound and their subsequent characterization.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound via Reductive Amination
This protocol details the covalent attachment of this compound to nanoparticles displaying surface primary amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Reaction Buffer: Amine-free buffer, pH 6.0-7.5 (e.g., MES or HEPES buffer)
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (5 M in 1 N NaOH). Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5
-
Purification supplies: Centrifugal filter units, dialysis tubing, or size-exclusion chromatography (SEC) column
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
This compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Schiff Base Formation: Add a 10- to 50-fold molar excess of the this compound stock solution to the nanoparticle suspension. The optimal ratio should be determined empirically for each nanoparticle system.
-
Incubate the mixture for 1-2 hours at room temperature with gentle stirring to facilitate the formation of the Schiff base intermediate.
-
Reduction: Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring to reduce the imine bond to a stable secondary amine.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts using one of the following methods:
-
Centrifugal Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the nanoparticles. Wash the nanoparticles multiple times with an appropriate buffer.
-
Dialysis: Transfer the reaction mixture to a dialysis bag with a suitable MWCO and dialyze against a large volume of buffer for 24-48 hours with several buffer changes.
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger modified nanoparticles from smaller, unreacted molecules.
-
-
Storage: Store the purified TCO-functionalized nanoparticles in an appropriate buffer at 4°C.
Protocol 2: Characterization of TCO-Modified Nanoparticles
Thorough characterization is essential to confirm successful surface modification and to assess the properties of the resulting nanoparticles.
Methods:
-
Confirmation of PEGylation (FTIR): Use Fourier-Transform Infrared Spectroscopy to identify the characteristic ether (C-O-C) stretching bands from the PEG backbone, confirming the presence of the linker on the nanoparticle surface.
-
Quantification of Surface TCO Groups: The degree of surface modification can be indirectly quantified by measuring the reduction in the number of primary amine groups on the nanoparticle surface before and after conjugation using a fluorescamine assay.
-
Size and Morphology (DLS and TEM): Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and size distribution of the nanoparticles. A slight increase in size is expected after modification. Transmission Electron Microscopy (TEM) can be used to visualize the nanoparticles and confirm that their core morphology is maintained.
-
Surface Charge (Zeta Potential): Measure the zeta potential to assess changes in the surface charge of the nanoparticles after modification. A change in zeta potential can indicate successful surface functionalization.
-
Quantification of PEGylation (TGA): Thermogravimetric Analysis can be used to determine the amount of PEG grafted onto the nanoparticles by measuring the weight loss corresponding to the decomposition of the organic PEG layer.
Data Presentation
The following tables summarize the key physicochemical properties of the this compound linker and the expected changes in nanoparticle characteristics after successful surface modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₆N₂O₇ | |
| Molecular Weight | 476.56 g/mol | |
| Purity | >90% | |
| Physical Form | Colorless oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |
| Storage | -20°C, avoid light |
Table 2: Typical Quantitative Data for Characterization of Modified Nanoparticles
| Parameter | Method | Typical Result | Reference |
| Surface Amine Groups | Fluorescamine Assay | Decrease in the number of primary amines post-modification | |
| PEGylation Degree | ¹H NMR or Fluorescamine Assay | 10-20 nmol PEG per mg of nanoparticles | |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase of 5-20 nm, depending on nanoparticle size and PEG density | |
| Zeta Potential | Electrophoretic Light Scattering | Shift towards neutral, depending on initial surface charge | |
| PEG Grafting Density | Thermogravimetric Analysis (TGA) | Quantifiable weight loss corresponding to the PEG layer |
Note: The exact values will depend on the specific nanoparticle core material, its initial size and surface chemistry, and the efficiency of the modification reaction.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the surface modification of nanoparticles with this compound.
Targeted Drug Delivery and Bioorthogonal Ligation
Caption: Logical workflow for targeted drug delivery using this compound modified nanoparticles.
References
Application Note: Protocol for Conjugating TCO-PEG3-aldehyde to Hydrazide-Modified Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the conjugation of TCO-PEG3-aldehyde to molecules containing a hydrazide functional group. This procedure is a critical step in a two-step bioorthogonal labeling strategy. First, a hydrazide-modified molecule (e.g., a protein, antibody, or peptide) is reacted with the aldehyde group of the this compound linker to form a stable hydrazone bond. The resulting trans-cyclooctene (TCO)-modified molecule can then be efficiently and specifically labeled with a tetrazine-functionalized probe in a subsequent inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2] This bioorthogonal approach offers high selectivity and rapid reaction kinetics, making it ideal for applications in complex biological systems, including live-cell imaging, drug delivery, and diagnostics.[1][3][4]
The reaction between an aldehyde and a hydrazide forms a hydrazone linkage, which is significantly more stable than a Schiff base formed with a primary amine. The reaction proceeds optimally under mild acidic conditions (pH 5-7). For applications requiring even greater stability, the hydrazone bond can be further reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride. The inclusion of a hydrophilic PEG3 spacer in the this compound linker enhances water solubility and reduces potential steric hindrance during conjugation.
Materials and Methods
Materials
-
This compound (e.g., from Conju-Probe, AxisPharm)
-
Hydrazide-modified molecule (e.g., protein, antibody, peptide)
-
Reaction Buffer: 100 mM MES, 150 mM NaCl, pH 5.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
(Optional) Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
-
Solvent: Anhydrous Dimethylsulfoxide (DMSO)
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC)
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Spectrophotometer for protein concentration measurement (e.g., NanoDrop)
-
HPLC or FPLC system for purification and analysis (optional)
Experimental Protocols
Step 1: Preparation of Reagents
-
Hydrazide-Modified Molecule:
-
Prepare the hydrazide-modified molecule in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
If the storage buffer of the molecule contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Step 2: Conjugation of this compound to Hydrazide-Modified Molecule
-
Add a 10-20 fold molar excess of the 10 mM this compound stock solution to the hydrazide-modified molecule solution.
-
Mix gently and incubate the reaction for 2-4 hours at room temperature.
-
Note: The optimal reaction time may vary depending on the specific reactants and should be determined empirically.
-
(Optional) Step 3: Reductive Amination to Stabilize the Hydrazone Bond
-
For applications requiring a more stable linkage, the hydrazone bond can be reduced.
-
Prepare a fresh 1 M stock solution of sodium cyanoborohydride in 1 M NaOH.
-
Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for an additional 1 hour at room temperature.
Step 4: Quenching and Purification
-
To quench any unreacted aldehyde groups, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Alternatively, for higher purity, the TCO-modified molecule can be purified using size-exclusion chromatography (SEC).
-
Measure the concentration of the purified TCO-modified molecule using a spectrophotometer.
-
The purified conjugate is now ready for the subsequent reaction with a tetrazine-functionalized molecule or can be stored at 4°C or -20°C for future use.
Data Presentation
| Parameter | Recommended Condition | Expected Outcome |
| Reaction pH | 5.0 - 7.0 | Optimal hydrazone formation. |
| Molar Excess of this compound | 10-20 fold | High conjugation efficiency. |
| Reaction Time | 2-4 hours at room temperature | Sufficient time for near-complete reaction. |
| (Optional) Reducing Agent | 50 mM Sodium Cyanoborohydride | Conversion of hydrazone to a more stable secondary amine bond. |
| Purification Method | Desalting Column or SEC | Removal of excess reagents with >90% recovery of the conjugate. |
| Final Conjugate Stability | Stable for weeks at 4°C | The resulting TCO-modified molecule is stable for subsequent bioorthogonal reactions. |
Visualizations
Caption: Workflow for conjugating this compound to a hydrazide-modified molecule.
References
Application Notes and Protocols for TCO-PEG3-aldehyde in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG3-aldehyde is a heterobifunctional linker designed for the precise construction of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This linker leverages the power of bioorthogonal chemistry, offering a robust and versatile tool for conjugating targeting moieties to therapeutic payloads.[1][2][3] Its unique structure comprises three key components:
-
A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine partners via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.[4]
-
A short polyethylene glycol (PEG3) spacer: This hydrophilic linker enhances the solubility of the conjugate, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated molecules.[5]
-
An aldehyde (CHO) group: This functional group provides a versatile handle for covalently attaching the linker to a targeting molecule, such as an antibody. Aldehydes can react with various nucleophiles, such as hydrazides or aminooxy groups, to form stable hydrazone or oxime bonds, respectively. This allows for site-specific conjugation strategies.
The primary application of this compound is in two-step, pre-targeted drug delivery. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a tetrazine-functionalized therapeutic agent is administered, which rapidly and specifically "clicks" onto the pre-localized antibody, concentrating the therapeutic effect at the desired location while minimizing systemic exposure.
Applications
The unique properties of the TCO-tetrazine ligation make this compound suitable for a variety of applications in targeted drug delivery:
-
Pre-targeted Radioimmunotherapy (PRIT): TCO-modified antibodies can be used to pre-localize at a tumor site, followed by the administration of a tetrazine-labeled radiopharmaceutical. This strategy has been shown to deliver a high radiation dose to the tumor while minimizing exposure to healthy tissues.
-
Pre-targeted Imaging (PET/SPECT): By replacing the therapeutic radioisotope with an imaging isotope, this system can be used for highly specific and high-contrast imaging of tumors or other disease sites.
-
Antibody-Drug Conjugates (ADCs): While the pre-targeting approach is common, this compound can also be used to construct traditional ADCs where the tetrazine-drug is conjugated to the TCO-antibody ex vivo before administration.
-
"Click-to-Release" Systems: Advanced drug delivery systems can be designed where the iEDDA reaction not only links the drug to the target but also triggers the release of the active drug from a caged prodrug form.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing the TCO-tetrazine pre-targeting strategy for radioimmunotherapy.
Table 1: In Vivo Biodistribution of a Pre-targeted Radiopharmaceutical
| Time Post-Injection (hours) | Tumor Uptake (%ID/g) | Blood Concentration (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Blood Ratio |
| 4 | 4.6 ± 0.8 | 1.5 ± 0.2 | 1.2 ± 0.1 | 2.5 ± 0.4 | 3.1 |
| 24 | 10.5 ± 2.1 | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.3 | 21.0 |
| 72 | 12.0 ± 5.3 | 0.2 ± 0.1 | 0.6 ± 0.1 | 1.0 ± 0.2 | 60.0 |
| 120 | 16.8 ± 3.9 | 0.1 ± 0.05 | 0.5 ± 0.1 | 0.8 ± 0.1 | 168.0 |
%ID/g = percentage of injected dose per gram of tissue. Data is adapted from a study using a TCO-modified anti-CA19.9 antibody (5B1) and a 177Lu-labeled tetrazine in a pancreatic cancer xenograft model.
Table 2: Comparison of Pre-targeted vs. Directly Labeled Antibody for PET Imaging
| Approach | Tumor Uptake (%ID/g at 72h) | Tumor-to-Blood Ratio | Tumor-to-Liver Ratio | Tumor-to-Muscle Ratio |
| Pre-targeted (TCO-Ab + 89Zr-Tz) | 1.5 ± 0.2 | 4.9 | 2.6 | 7.1 |
| Directly Labeled (89Zr-Ab) | 17.1 ± 3.0 | 4.1 | 3.1 | 10.1 |
Data adapted from a study using an anti-CD44v6 antibody (U36) in a head-and-neck cancer xenograft model. While absolute tumor uptake is lower for the pre-targeted approach in this example, it achieves comparable tumor-to-background ratios with a significantly lower radiation dose to the rest of the body.
Experimental Protocols
Protocol 1: Site-Specific Introduction of an Aldehyde-Reactive Handle onto an Antibody
To utilize this compound, the antibody must first be modified to present a functional group that reacts specifically with the aldehyde. This protocol describes a general method for introducing hydrazide groups onto the antibody's carbohydrate domains, a common strategy for site-specific conjugation that avoids modification of the antigen-binding sites.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Sodium periodate (NaIO₄) solution (freshly prepared, 100 mM in water)
-
Propylene glycol
-
Hydrazide-activated linker (e.g., Adipic acid dihydrazide, 100 mM in PBS)
-
Reaction Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 5-10 mg/mL.
-
Glycan Oxidation:
-
Chill the antibody solution on ice.
-
Add NaIO₄ to the antibody solution to a final concentration of 1-2 mM.
-
Incubate on ice in the dark for 30 minutes. This reaction oxidizes the cis-diol groups on the antibody's N-linked glycans to aldehydes.
-
-
Quenching: Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate on ice for 10 minutes.
-
Purification: Immediately remove excess periodate and byproducts by buffer exchanging the oxidized antibody into fresh Reaction Buffer using a desalting column.
-
Hydrazide Coupling:
-
To the purified, aldehyde-modified antibody, add the hydrazide linker solution to a final concentration of 50 mM.
-
Incubate at room temperature for 2-4 hours with gentle mixing.
-
-
Final Purification: Remove excess hydrazide linker by buffer exchanging the antibody into PBS (pH 7.4) using a desalting column. The resulting hydrazide-modified antibody is now ready for conjugation with this compound.
Protocol 2: Conjugation of this compound to Hydrazide-Modified Antibody
Materials:
-
Hydrazide-modified antibody (from Protocol 1) in PBS, pH 7.4
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Desalting columns
Procedure:
-
Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
To the hydrazide-modified antibody (at 2-5 mg/mL), add the this compound stock solution to achieve a 20- to 50-fold molar excess of the linker. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The reaction forms a stable hydrazone bond.
-
-
Purification: Remove unreacted this compound using a desalting column, exchanging the final TCO-modified antibody into PBS, pH 7.4.
-
Characterization:
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Quantify the number of TCO groups per antibody (TCO-to-Ab ratio or TAR) using a reaction with a tetrazine-fluorophore conjugate and measuring the fluorescence, or by mass spectrometry.
-
Protocol 3: In Vivo Pre-targeting with TCO-Antibody and Tetrazine-Payload
This protocol provides a general workflow for a pre-targeted drug delivery study in a tumor-bearing mouse model.
Materials:
-
TCO-modified antibody (from Protocol 2)
-
Tetrazine-modified payload (e.g., Tetrazine-DOTA-177Lu for therapy, or Tetrazine-Doxorubicin for chemotherapy)
-
Tumor-bearing animal model (e.g., xenograft mice)
-
Sterile saline or PBS for injection
Procedure:
-
Antibody Administration (Step 1):
-
Administer the TCO-modified antibody to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The optimal dose and timing must be empirically determined for each antibody, but a typical starting point is 100-200 µg of antibody per mouse.
-
Allow the antibody to circulate and accumulate at the tumor site while unbound antibody clears from the bloodstream. This "pre-targeting" interval is critical and can range from 24 to 72 hours.
-
-
Payload Administration (Step 2):
-
After the optimal pre-targeting interval, administer the tetrazine-modified payload intravenously. The payload should be administered in a molar excess relative to the estimated amount of tumor-accumulated antibody.
-
The tetrazine payload will rapidly circulate and undergo the iEDDA click reaction with the TCO-antibody localized at the tumor. Unreacted payload is typically designed for rapid renal clearance, minimizing off-target toxicity.
-
-
Efficacy/Imaging Assessment:
-
For Therapy: Monitor tumor volume over time compared to control groups (e.g., untreated, antibody alone, payload alone). Assess animal weight and overall health as markers of toxicity.
-
For Imaging: Perform PET or SPECT imaging at various time points after payload administration (e.g., 1, 4, 24, 48 hours) to visualize tumor uptake and biodistribution of the payload.
-
Visualizations
Experimental Workflow for ADC Preparation
Caption: Workflow for preparing a targeted drug delivery system.
Logical Relationship in Pre-targeted Therapy
References
- 1. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Site-Specific Antibody Modification with TCO-PEG3-aldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody modification is a cornerstone of modern biopharmaceutical development, enabling the creation of homogeneous and precisely defined antibody-drug conjugates (ADCs) and other functionalized antibody constructs. This document provides detailed application notes and protocols for the site-specific modification of antibodies using TCO-PEG3-aldehyde. This method leverages the enzymatic introduction of a unique chemical handle—an aldehyde group—into the antibody backbone, followed by conjugation with the bifunctional linker this compound.
The core of this technique is the Formylglycine-Generating Enzyme (FGE), which recognizes a specific pentapeptide consensus sequence (CXPXR) engineered into the antibody's structure. FGE oxidatively converts the cysteine residue within this "aldehyde tag" into a Cα-formylglycine (fGly), creating a reactive aldehyde.[1][2] This aldehyde serves as a bio-orthogonal chemical handle for subsequent conjugation.
The this compound linker possesses two key functionalities: an aldehyde group for reaction with a nucleophile and a trans-cyclooctene (TCO) group. The aldehyde on the linker reacts with a hydrazide or aminooxy-functionalized payload to form a hydrazone or oxime bond, respectively. The TCO moiety is then available for a highly efficient and bio-orthogonal inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-modified molecule.[3] This modular approach allows for the precise, step-wise construction of complex antibody conjugates. A more advanced and stable conjugation method involves the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a stable carbon-carbon bond with the fGly residue.[4][5]
This document will detail the protocols for generating aldehyde-tagged antibodies, the subsequent conjugation reaction, and the characterization of the final product.
Data Presentation
Table 1: FGE Conversion Efficiency and Drug-to-Antibody Ratio (DAR)
This table summarizes representative data on the efficiency of the FGE-mediated conversion of cysteine to formylglycine at different locations within an antibody and the resulting Drug-to-Antibody Ratios (DARs) after conjugation. The theoretical maximum DAR for an antibody with two engineered aldehyde tags is 2.0.
| Tag Location | FGE Conversion Efficiency (%) | Achieved DAR | Reference |
| Light Chain (LC) | 86 | ≥ 1.3 | |
| Heavy Chain (CH1) | 92 | ≥ 1.5 | |
| Heavy Chain (CH3) | Not Specified | ≥ 1.5 | |
| Heavy Chain C-terminus (CT) | 98 | ~1.8 |
Table 2: Stability of Aldehyde-Tagged Antibody Conjugates
This table presents data on the stability of antibody conjugates formed via the aldehyde tag, highlighting the enhanced stability of the Hydrazino-iso-Pictet-Spengler (HIPS) ligation compared to traditional oxime linkages.
| Conjugation Chemistry | Incubation Conditions | Stability | Reference |
| Oxime Linkage | Human Plasma at 37°C | Half-life of < 18 hours | |
| HIPS Ligation (AF488 payload) | Rat Plasma at 37°C for 13 days | No observable deconjugation | |
| HIPS Ligation (maytansine payload) | Rat Plasma at 37°C for 13 days | Some deconjugation observed | |
| HIPS Ligation | Human Plasma at 37°C for 7 days | >90% stability |
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Antibodies
This protocol describes the generation of antibodies containing a formylglycine (fGly) residue through the co-expression of an antibody construct containing the FGE recognition sequence with the Formylglycine-Generating Enzyme.
Materials:
-
Expression vector containing the antibody gene with an inserted FGE recognition sequence (e.g., LCTPSR).
-
Expression vector for human Formylglycine-Generating Enzyme (FGE).
-
Mammalian expression system (e.g., CHO cells).
-
Cell culture reagents.
-
Protein A affinity chromatography column.
-
Phosphate-buffered saline (PBS).
-
Mass spectrometer for protein characterization.
Procedure:
-
Vector Construction: Using standard molecular biology techniques, insert the nucleotide sequence encoding the FGE recognition tag (e.g., LCTPSR) into the desired location within the antibody's light or heavy chain in an appropriate expression vector.
-
Cell Co-transfection: Co-transfect the mammalian host cells with the expression vectors for the tagged antibody and FGE.
-
Antibody Expression and Purification: Culture the transfected cells under conditions that promote protein expression. Harvest the cell culture supernatant and purify the aldehyde-tagged antibody using Protein A affinity chromatography.
-
Characterization of fGly Conversion:
-
Treat a small aliquot of the purified antibody with DTT to reduce disulfide bonds, followed by alkylation with iodoacetamide.
-
Digest the protein with trypsin.
-
Analyze the resulting peptides by LC-MS to determine the ratio of the peptide containing formylglycine to the peptide containing cysteine, thereby quantifying the conversion efficiency.
-
Protocol 2: Conjugation of this compound to Aldehyde-Tagged Antibody via HIPS Ligation
This protocol details the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, a highly stable method for conjugating a payload to the aldehyde-tagged antibody. For this specific application, the this compound would first need to be functionalized with a hydrazino-indole moiety. The resulting HIPS-TCO-PEG3 linker can then be conjugated to the antibody.
Materials:
-
Purified aldehyde-tagged antibody (Protocol 1).
-
HIPS-functionalized TCO-PEG3-payload.
-
Conjugation Buffer: 50 mM sodium citrate, 50 mM NaCl, pH 5.5.
-
N,N-Dimethylacetamide (DMA).
-
Amicon centrifugal filters for buffer exchange and removal of excess payload.
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis.
Procedure:
-
Antibody Preparation: Buffer exchange the purified aldehyde-tagged antibody into the Conjugation Buffer.
-
Conjugation Reaction:
-
Add the HIPS-functionalized TCO-PEG3-payload to the antibody solution. A typical molar excess of the payload is used.
-
Add DMA to a final concentration of 2.5% (v/v).
-
Incubate the reaction mixture for 24 hours at 37°C.
-
-
Purification of the Antibody-TCO Conjugate: Remove the excess, unreacted payload and DMA by buffer exchanging the reaction mixture into PBS using Amicon centrifugal filters.
-
Characterization of the Conjugate:
-
Drug-to-Antibody Ratio (DAR) Analysis: Determine the average number of TCO-PEG3-payload molecules conjugated per antibody using HIC-HPLC. The retention time of the conjugated antibody will shift compared to the unconjugated antibody, and the peak areas can be used to calculate the DAR.
-
Aggregate Analysis: Analyze the purified conjugate by size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).
-
Mass Spectrometry: Confirm the successful conjugation and the mass of the final product using mass spectrometry.
-
Protocol 3: Subsequent iEDDA Reaction with a Tetrazine-Functionalized Molecule
This protocol describes the final step where the TCO-modified antibody is reacted with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule) via the inverse-electron demand Diels-Alder cycloaddition.
Materials:
-
Purified antibody-TCO conjugate (Protocol 2).
-
Tetrazine-functionalized molecule of interest.
-
PBS, pH 7.4.
Procedure:
-
Reaction Setup: Mix the antibody-TCO conjugate with a molar excess of the tetrazine-functionalized molecule in PBS.
-
Incubation: Incubate the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-2 hours.
-
Purification: If necessary, remove the excess tetrazine-functionalized molecule by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the final antibody conjugate using appropriate methods, such as UV-Vis spectroscopy (if the payload is a chromophore), mass spectrometry, and functional assays.
Visualizations
Caption: Experimental workflow for site-specific antibody modification.
Caption: Reaction scheme for site-specific antibody conjugation.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TCO-Tetrazine Ligation in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the trans-cyclooctene (TCO) and tetrazine ligation, a bioorthogonal click chemistry reaction, for the development of Positron Emission Tomography (PET) imaging agents.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has become a leading strategy in bioorthogonal chemistry for in vivo applications.[1][2] Its exceptionally fast reaction kinetics, high specificity, and ability to proceed under physiological conditions without the need for a catalyst make it an ideal tool for PET imaging.[1][3][4] This technology is particularly powerful for pretargeted imaging, a strategy that separates the targeting of a biological molecule from the delivery of the radionuclide, thereby improving target-to-background ratios and reducing radiation dose to non-target tissues.
In a typical pretargeting scenario, a biomolecule (e.g., an antibody) conjugated to a TCO is administered first, allowing it to accumulate at the target site and clear from circulation. Subsequently, a much smaller, rapidly clearing tetrazine radiolabeled with a short-lived positron emitter, such as Fluorine-18 (¹⁸F), is administered. The radiolabeled tetrazine then rapidly and specifically reacts ("clicks") with the TCO-modified biomolecule at the target site, enabling sensitive and specific imaging via PET.
These notes provide an overview of the reaction, key quantitative data, and detailed protocols for performing TCO-tetrazine ligation for PET imaging applications.
Core Mechanism: TCO-Tetrazine Ligation
The reaction proceeds through a two-step mechanism: an initial [4+2] inverse-electron-demand Diels-Alder cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO. This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen (N₂) gas, forming a stable dihydropyridazine conjugate. The release of N₂ is the thermodynamic driving force for this rapid and irreversible reaction.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.
Quantitative Data Summary
The following tables summarize key quantitative data for the TCO-tetrazine ligation relevant to PET imaging applications.
Table 1: Reaction Kinetics
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 | Aqueous media | |
| Diphenyl-s-tetrazine and conformationally strained TCO (sTCO) | up to 2.86 x 10⁵ | 25 °C in water | |
| General TCO-Tetrazine Reactions | 10³ - 10⁶ | Physiological conditions | |
| Most reactive TCO-tetrazine pairs | up to 10⁷ | Optimized conditions |
Table 2: Radiolabeling and In Vivo Performance
| PET Probe / System | Radiolabeling Yield | Tumor Uptake (%ID/g) | Time Post-Injection | Animal Model | Reference |
| ¹⁸F-sTCO | 29.3 ± 5.1% (isolated) | - | - | - | |
| ¹⁸F-sTCO-RGD-Tz | - | 5.3 ± 0.2 | 1 h | Mouse tumor model | |
| ¹⁸F-sTCO-RGD-Tz | - | 8.9 ± 0.5 | 4 h | Mouse tumor model | |
| ¹⁸F-labeled RGD peptide via TCO-Tz ligation | >90% | Prominent tumor uptake | - | U87MG tumor xenografts | |
| Pretargeted ¹⁸F-Tz with 5B1-TCO antibody | - | up to 6.4 | 4 h | BxPC3 pancreatic cancer xenografts | |
| Pretargeted [¹¹¹In] with CC49-TCO | - | 4.2 | 3 h | Tumor-bearing mice | |
| Pretargeted [⁶⁸Ga]6 with TCO-cetuximab | - | 3.48 | 23 h | A431-xenograft-bearing mice |
Experimental Protocols
Protocol 1: General Radiolabeling of a Tetrazine Moiety with ¹⁸F
This protocol provides a general workflow for the indirect radiolabeling of a tetrazine using ¹⁸F, for example by coupling with ¹⁸F-FDG.
Materials:
-
Aminooxy-functionalized tetrazine precursor
-
[¹⁸F]FDG (2-[¹⁸F]fluoro-2-deoxy-d-glucose)
-
Anilinium acetate buffer (1.2 M, pH 4.6)
-
Methanol
-
Water (HPLC grade)
-
Semi-preparative HPLC system
-
Solid-phase extraction (SPE) cartridge for purification
Procedure:
-
In a shielded hot cell, dissolve the aminooxy-tetrazine precursor (e.g., 0.57 mg, 1.9 µmol) in water (37.5 µL).
-
Add methanol (40 µL) and anilinium acetate buffer (80 µL).
-
Add the desired amount of [¹⁸F]FDG to the reaction mixture.
-
Heat the reaction at 75°C for 30 minutes.
-
After cooling, dilute the reaction mixture with water (e.g., 0.9 mL).
-
Purify the ¹⁸F-labeled tetrazine ([¹⁸F]FDG-Tz) using a semi-preparative HPLC system.
-
The collected fraction containing the product is then passed through an SPE cartridge to remove HPLC solvents and formulate it in a biocompatible solution (e.g., saline).
-
Determine the radiochemical yield and purity by radio-TLC or radio-HPLC.
Protocol 2: Pretargeted PET Imaging Workflow
This protocol outlines the key steps for an in vivo pretargeted PET imaging experiment.
Caption: Experimental workflow for pretargeted PET imaging.
Procedure:
-
Antibody-TCO Conjugate Administration: Inject the TCO-modified targeting antibody intravenously into the tumor-bearing animal model. The dose will depend on the specific antibody and target.
-
Incubation: Allow for a sufficient incubation period (e.g., 24 to 72 hours) for the antibody-TCO conjugate to accumulate at the tumor site and for the unbound conjugate to clear from the bloodstream and non-target tissues.
-
Radiotracer Administration: Inject the ¹⁸F-labeled tetrazine intravenously.
-
PET/CT Imaging: Acquire PET/CT images at various time points post-injection of the radiotracer (e.g., 0.5, 1, 2, and 4 hours).
-
Image Analysis: Reconstruct the PET images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
(Optional) Biodistribution Studies: Following the final imaging session, euthanize the animals and harvest tumors and major organs. Measure the radioactivity in each sample using a gamma counter to confirm the imaging data and provide a more detailed biodistribution profile.
Protocol 3: Small Molecule PET Probe Synthesis via TCO-Tetrazine Ligation
This protocol describes the "click" reaction to form a small molecule PET probe prior to injection.
Materials:
-
¹⁸F-labeled TCO or tetrazine derivative (prepared as in Protocol 1 or similar)
-
The corresponding ligation partner (tetrazine or TCO) conjugated to a targeting moiety (e.g., an RGD peptide).
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Analytical and/or preparative HPLC
Procedure:
-
Prepare a solution of the targeting moiety-conjugate (e.g., 30 µg of a tetrazine-RGD conjugate in buffer).
-
In a shielded vial, add the ¹⁸F-labeled component (e.g., 2 mCi of ¹⁸F-trans-cyclooctene).
-
Allow the reaction to proceed at room temperature. Due to the fast kinetics, the reaction is often complete within 5-15 minutes.
-
Monitor the reaction progress by radio-HPLC. The formation of the new, higher molecular weight product will be observed with a different retention time.
-
Once the reaction is complete (typically >90% conversion), the ¹⁸F-labeled PET probe can be purified using HPLC or an appropriate SPE cartridge to remove any unreacted starting materials.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
Conclusion
The TCO-tetrazine ligation is a robust and highly efficient bioorthogonal reaction that has significantly advanced the field of PET imaging, particularly through pretargeting strategies. The extremely fast kinetics allow for rapid probe construction and efficient in vivo ligation at low concentrations. The protocols and data presented here provide a foundation for researchers to design and execute their own studies using this powerful chemical tool for the development of novel PET imaging agents.
References
Application Notes and Protocols for Biomolecule Immobilization using TCO-PEG3-aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable immobilization of biomolecules onto surfaces is a cornerstone of modern biotechnology, enabling advancements in diagnostics, drug discovery, and fundamental biological research. TCO-PEG3-aldehyde is a heterobifunctional linker designed to facilitate a two-step, bio-orthogonal approach to biomolecule immobilization and subsequent conjugation. This linker possesses an aldehyde group for the initial covalent attachment to amine-functionalized surfaces and a trans-cyclooctene (TCO) group for the highly efficient and specific "click" reaction with tetrazine-modified molecules.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, preserving the biological activity of the immobilized molecules.
These application notes provide detailed protocols for the functionalization of surfaces with primary amines, the subsequent immobilization of this compound, and the final conjugation of a tetrazine-labeled biomolecule. Three common aldehyde-reactive immobilization strategies are presented: reductive amination, oxime ligation, and hydrazone ligation.
Experimental Workflow Overview
The overall experimental workflow for immobilizing biomolecules using this compound involves three main stages: surface preparation, linker immobilization, and biomolecule conjugation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of TCO-PEG3-Aldehyde Conjugates
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the purification of TCO-PEG3-aldehyde conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a this compound conjugation reaction?
Common impurities include unreacted this compound linker, excess unreacted biomolecule (e.g., antibody, peptide), and potential side products such as homodimers of the biomolecule if it can react with itself. Additionally, isomers or degradation products of the TCO group, such as the unreactive cis-cyclooctene (CCO) form, can be present.[1][2]
Q2: Why is my this compound conjugate showing low reactivity in the downstream tetrazine ligation step?
This can be due to several factors:
-
Isomerization of the TCO group: The trans-cyclooctene (TCO) can isomerize to its inactive cis-cyclooctene (CCO) form, especially during prolonged storage or exposure to thiols or certain metals.[1][3]
-
"Masked" TCO groups: The hydrophobic TCO moiety can become buried within the structure of a conjugated protein, making it inaccessible for reaction with a tetrazine.[1]
-
Steric Hindrance: The accessibility of the TCO group can be limited by the surrounding molecular structure.
-
Reagent Decomposition: Improper storage or handling of the this compound can lead to its degradation.
Q3: What analytical methods are recommended for assessing the purity of my this compound conjugate?
A combination of analytical techniques is often recommended for a comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): Size-Exclusion HPLC (SEC-HPLC) is used to separate based on size and can identify aggregates and unreacted biomolecules. Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity and is effective for resolving different conjugated species.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can confirm the molecular weight of the conjugate, verifying the successful attachment of the linker.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structural integrity of the TCO and PEG moieties, particularly for the linker itself.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Conjugate
| Possible Cause | Suggested Solution |
| TCO Isomerization | Use freshly prepared TCO reagents. Avoid buffers containing thiols (e.g., DTT) or azides. For long-term storage of TCO-containing molecules, consider stabilization methods like using radical inhibitors or storing them as Ag(I) metal complexes, though these require specific protocols. |
| Reagent Decomposition | Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions in high-quality, dry solvents like DMSO or DMF immediately before use. |
| "Masked" TCO Groups | The hydrophilic PEG3 spacer is designed to minimize this. If it remains an issue, consider a linker with a longer PEG chain to increase the accessibility of the TCO group. |
| Steric Hindrance | Optimize the length and flexibility of the PEG linker. |
| Suboptimal Reaction Conditions | Ensure the pH of the reaction buffer is suitable for the conjugation chemistry. For reactions involving NHS esters, a pH of 7-9 is generally optimal. Optimize the molar ratio of reactants; a 10- to 20-fold molar excess of the linker to the biomolecule is a common starting point. |
Problem 2: Protein Precipitation During Conjugation
| Possible Cause | Suggested Solution |
| High Concentration of Organic Solvent | TCO linkers are often dissolved in organic solvents like DMSO or DMF. Many proteins may precipitate if the final concentration of these solvents is too high (e.g., >10%). |
| Minimize the volume of the linker stock solution added to the protein solution. Perform a solvent tolerance test with your specific protein to determine the maximum allowable concentration of the organic solvent. |
Problem 3: Difficulty in Purifying the Conjugate
| Purification Challenge | Suggested Solution |
| Co-elution of Conjugate and Unreacted Biomolecule | If the size and charge of the conjugate and unreacted biomolecule are very similar, consider using a purification method that separates based on a different property, such as hydrophobicity (HIC or RP-HPLC). |
| Inefficient Removal of Excess Linker | For large biomolecule conjugates, size-based methods like SEC or dialysis are effective. For smaller conjugates, RP-HPLC can provide high-resolution separation. |
| Heterogeneous Product Mixture | A multi-step purification strategy often yields the highest purity. For example, an initial separation by SEC can be followed by a polishing step using IEX or HIC. |
Experimental Protocols
Protocol 1: General Workflow for this compound Conjugation and Purification
This protocol outlines a general workflow for conjugating a biomolecule with this compound and subsequently purifying the conjugate.
Caption: General experimental workflow for conjugation and purification.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is a common first step for purifying large biomolecule conjugates from smaller, unreacted linkers.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugate from the unreacted this compound.
-
Equilibration: Equilibrate the column with a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a constant flow rate.
-
Sample Loading: Load the reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer. The larger conjugate will elute before the smaller, unreacted linker.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE or HPLC to identify those containing the purified conjugate.
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The addition of the this compound linker can alter the hydrophobicity of the conjugate, allowing for its separation from the unreacted biomolecule.
-
Column and Buffer Selection: Choose a HIC column (e.g., Butyl, Phenyl). Prepare a high-salt binding buffer (Buffer A, e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0) and a low-salt elution buffer (Buffer B, e.g., 20 mM sodium phosphate, pH 7.0).
-
Sample Preparation: Add salt to your sample to match the concentration in Buffer A.
-
Chromatography:
-
Equilibrate the column with Buffer A.
-
Load the sample.
-
Wash the column with Buffer A.
-
Elute the bound molecules using a linear gradient of decreasing salt concentration (increasing percentage of Buffer B).
-
-
Fraction Collection and Analysis: Collect and analyze fractions to identify the purified conjugate.
Signaling Pathway Application
TCO-PEG3-TCO, a related homobifunctional linker, can be used to study signaling pathways dependent on receptor dimerization, such as the Receptor Tyrosine Kinase (RTK) pathway. By crosslinking two receptor monomers, one can mimic ligand-induced dimerization and activate downstream signaling. The purification of the crosslinked dimer is crucial for these studies.
Caption: Application of a TCO-linker in studying RTK signaling.
References
improving signal-to-noise ratio in TCO-PEG3-aldehyde imaging experiments
Welcome to the technical support center for TCO-PEG3-aldehyde imaging experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your experimental workflow and improve the signal-to-noise ratio in your imaging results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional linker used for two-step bioorthogonal labeling.[1][2][3] It contains two reactive groups: a trans-cyclooctene (TCO) group and an aldehyde group, connected by a hydrophilic PEG3 spacer.[1][2] The labeling process involves two steps:
-
Hydrazone/Oxime Ligation: The aldehyde group reacts with amine-containing molecules on your target of interest (e.g., proteins, antibodies) to form a stable hydrazone or oxime bond.
-
Tetrazine Ligation (Click Chemistry): The TCO group undergoes a rapid and highly specific inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-conjugated fluorescent probe. This reaction is known for its exceptional speed and biocompatibility, as it doesn't require a copper catalyst.
Q2: What are the main advantages of using a two-step labeling approach with this compound?
A2: The primary advantage is an improved signal-to-noise ratio. By separating the labeling of the target from the introduction of the fluorophore, you can wash away any unbound this compound before adding the fluorescent tetrazine probe. This minimizes background fluorescence from non-specifically bound dyes. Additionally, this method allows for signal amplification, as multiple TCO molecules can potentially be attached to the target, each capable of reacting with a fluorescent tetrazine.
Q3: What is a "fluorogenic" tetrazine dye and should I use one?
A3: A fluorogenic tetrazine dye is a probe whose fluorescence is significantly quenched (turned off) until it reacts with a TCO group. Upon reaction, the quenching is relieved, and the dye becomes brightly fluorescent. Using a fluorogenic probe is highly recommended for improving the signal-to-noise ratio, as it minimizes the background signal from unreacted dye molecules. This can even enable "no-wash" imaging protocols.
Q4: How should I store this compound?
A4: this compound should be stored at -20°C and protected from light. It is advisable to aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
High background and low signal are common issues in fluorescence imaging. Below are specific problems you might encounter during your this compound imaging experiments and recommended solutions.
| Issue | Potential Cause | Troubleshooting & Optimization |
| High Background Fluorescence | Aldehyde-Induced Autofluorescence: Fixation with aldehyde-based fixatives like paraformaldehyde (PFA) or glutaraldehyde can cause significant background fluorescence. | - Use an Aldehyde-Free Fixative: Consider using chilled methanol or ethanol as an alternative fixative. - Quench Free Aldehydes: After fixation, treat your samples with a quenching agent such as 50-100 mM glycine or ammonium chloride in PBS. Alternatively, you can use a freshly prepared solution of sodium borohydride (0.1-1 mg/mL in ice-cold PBS). - Photobleaching: Before labeling, expose your sample to a broad-spectrum light source to photobleach the autofluorescence. |
| Non-Specific Binding of Tetrazine Dye: The fluorescent probe may be sticking to cellular components or the coverslip. | - Increase Wash Steps: After incubating with the tetrazine dye, increase the number and duration of washes with PBS containing a mild detergent like 0.05% Tween-20. - Use a Blocking Agent: Before adding the tetrazine dye, incubate your sample with a blocking buffer (e.g., 1-5% BSA in PBS). - Choose a Hydrophilic Dye: Tetrazine dyes with higher water solubility tend to have a lower propensity for non-specific binding. | |
| High Concentration of Tetrazine Dye: Using too much fluorescent probe will lead to increased background. | - Titrate the Dye Concentration: Perform a concentration curve to find the optimal balance between signal and background. Start with a low concentration (e.g., 1-5 µM) and adjust as needed. | |
| Low or No Signal | Inefficient Hydrazone/Oxime Ligation: The initial reaction between this compound and your target may be incomplete. | - Optimize Reaction pH: Hydrazone ligation is often more efficient at a slightly acidic pH (around 6.0), while oxime ligation can proceed efficiently at neutral pH. Test a range of pH values for your specific system. - Increase Incubation Time: Extend the incubation time for the this compound labeling step (e.g., from 1 hour to 2-4 hours or overnight at 4°C). |
| Inefficient TCO-Tetrazine Reaction: The click chemistry step may not be working optimally. | - Check Reagent Stability: Ensure your this compound and tetrazine dye have been stored correctly and are not degraded. Prepare fresh solutions before each experiment. - Optimize Stoichiometry: A slight molar excess (1.5-5 fold) of the tetrazine dye relative to the estimated amount of TCO can help drive the reaction to completion. - Increase Incubation Time: While the reaction is fast, allowing it to proceed for 30-60 minutes at room temperature is a good starting point. | |
| Steric Hindrance: The TCO group on the labeled target may be inaccessible to the tetrazine dye. | - Use a Longer Linker: If possible, consider using a tetrazine dye with a longer PEG spacer to increase its reach. | |
| Photobleaching: The fluorescent signal may be fading during image acquisition. | - Use an Antifade Mounting Medium: Mount your samples in a commercially available antifade reagent. - Minimize Light Exposure: Keep your samples in the dark whenever possible and use the lowest laser power and exposure time necessary for imaging. |
Quantitative Data Summary
The effectiveness of different strategies to improve the signal-to-noise ratio (SNR) can be significant. While exact values are experiment-dependent, the following table provides an overview of the expected impact of various optimization steps.
| Optimization Strategy | Parameter | Typical Range/Value | Expected Impact on SNR |
| Fluorogenic Tetrazine Dyes | Fluorescence Turn-On Ratio | 10 to >1000-fold increase upon reaction | High |
| Aldehyde Quenching | Reagent Concentration (Glycine) | 50 - 100 mM | Moderate to High |
| Reagent Concentration (Sodium Borohydride) | 0.1 - 1 mg/mL | High | |
| TCO-Tetrazine Reaction | Molar Ratio (Tetrazine:TCO) | 1.5:1 to 5:1 | Moderate |
| Incubation Time | 30 - 60 minutes | Moderate | |
| Imaging | Antifade Mountant | N/A | Moderate |
Experimental Protocols
General Protocol for Two-Step Labeling and Imaging of Fixed Cells
This protocol provides a general workflow. Optimal concentrations, incubation times, and temperatures should be empirically determined for your specific application.
-
Cell Culture and Fixation:
-
Culture cells on glass coverslips to an appropriate confluency.
-
Wash cells briefly with PBS.
-
Fix cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Quenching of Free Aldehydes (Crucial for reducing background):
-
Incubate cells with 100 mM glycine in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells with 1% BSA in PBS for 30 minutes at room temperature.
-
-
This compound Labeling:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS, pH 7.4). The optimal concentration needs to be determined but can range from 10-100 µM.
-
Incubate cells with the this compound solution for 1-2 hours at room temperature.
-
Wash cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Tetrazine-Fluorophore Labeling:
-
Prepare a working solution of the tetrazine-conjugated fluorophore in PBS (e.g., 5 µM). If using a fluorogenic probe, this step can be performed with minimal washing afterward.
-
Incubate cells with the tetrazine-fluorophore solution for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
-
Mandatory Visualization
Caption: Experimental workflow for two-step this compound imaging.
Caption: Troubleshooting logic for high background fluorescence.
Caption: Chemical labeling pathway for this compound imaging.
References
Navigating Solubility Challenges with TCO-PEG3-Aldehyde Conjugates: A Technical Support Guide
Researchers and drug development professionals often encounter solubility hurdles when working with TCO-PEG3-aldehyde conjugates in aqueous environments. This guide provides practical troubleshooting strategies and frequently asked questions (FAQs) to address these challenges, ensuring the successful progression of your experiments.
Troubleshooting Guide: Overcoming Poor Solubility
Poor solubility of this compound conjugates can manifest as precipitation, turbidity, or aggregation upon dissolution in aqueous buffers. This can adversely affect reaction efficiency and the purity of the final product. The following Q&A section addresses common issues and provides actionable solutions.
Question 1: My this compound conjugate, which was dissolved in an organic solvent, precipitated immediately after I added it to my aqueous protein solution. What went wrong?
Answer: This is a common issue often referred to as "solvent shock." It occurs when the conjugate, dissolved in a high concentration of an organic solvent like DMSO or DMF, is rapidly introduced into an aqueous buffer, causing it to crash out of solution. The TCO moiety itself is hydrophobic, and while the PEG3 spacer enhances hydrophilicity, a sudden change in solvent polarity can lead to precipitation.[1][2]
Solutions:
-
Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in your reaction mixture is kept to a minimum, ideally below 10%.[3] You can achieve this by preparing a more concentrated stock solution of your conjugate in the organic solvent.
-
Stepwise Addition: Instead of adding the entire volume of the conjugate solution at once, add it to the aqueous buffer slowly and with gentle but continuous mixing. This allows for a more gradual solvent exchange.
-
Optimize Protein Concentration: Working with very high protein concentrations can sometimes exacerbate precipitation. Try optimizing the protein concentration in your reaction.
Question 2: The solution of my this compound conjugate in an aqueous buffer appears cloudy or turbid. Is the experiment failing?
Answer: Not necessarily. Some TCO-PEG conjugates, particularly those with maleimide functional groups, have been observed to have low initial aqueous solubility, leading to a cloudy appearance.[4] However, as the conjugation reaction proceeds and the this compound is consumed, the solution may become clearer. The aldehyde group itself is hydrophilic, which can aid in the overall solubility of the conjugate.[5]
Recommendations:
-
Monitor the Reaction Over Time: Allow the reaction to proceed for the recommended time, observing for any changes in turbidity.
-
Solubility Test: Before your main experiment, perform a small-scale solubility test with your conjugate in the intended aqueous buffer to determine its behavior.
-
Consider Buffer Additives: In some cases, the addition of solubility-enhancing excipients may be beneficial. (See FAQ section).
Question 3: I observe aggregation of my protein after labeling with the this compound linker. How can I prevent this?
Answer: Aggregation after bioconjugation can be caused by several factors, including changes in the protein's surface properties, a high degree of labeling, or suboptimal buffer conditions. The introduction of the somewhat hydrophobic TCO group can lead to intermolecular hydrophobic interactions.
Troubleshooting Steps:
-
Optimize Molar Excess: An excessively high molar excess of the this compound linker can lead to a high degree of labeling, increasing the likelihood of aggregation. Perform a titration to determine the optimal molar ratio of linker to protein that achieves sufficient labeling without causing aggregation.
-
Buffer Screening: The solubility of the conjugated protein can be highly dependent on the pH and ionic strength of the buffer. Conduct a buffer screening experiment to identify the optimal conditions for your specific conjugate.
-
Control Reaction Conditions: Lowering the reaction temperature (e.g., performing the reaction at 4°C instead of room temperature) may slow down the aggregation process, although it may require a longer incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG3 spacer in this compound conjugates?
The polyethylene glycol (PEG) spacer serves several important functions in bioconjugation. Its hydrophilic nature helps to improve the water solubility of the otherwise hydrophobic TCO moiety and can reduce the aggregation of the labeled biomolecule. The flexibility and length of the PEG spacer also minimize steric hindrance, allowing for more efficient conjugation between large biomolecules.
Q2: In which solvents is this compound soluble?
This compound is generally soluble in common organic solvents. The table below summarizes the qualitative solubility of this compound and related compounds based on available data.
| Solvent | Solubility | Reference(s) |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetonitrile | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Aqueous Buffers | Sparingly to Soluble |
Q3: Can I use additives to improve the solubility of my this compound conjugate in aqueous solutions?
While the PEG spacer is designed to enhance aqueous solubility, certain additives can be considered for particularly challenging conjugates. However, their compatibility with your specific protein and downstream applications must be carefully evaluated. Potential additives include:
-
Arginine: Known to suppress protein aggregation.
-
Non-ionic detergents (at low concentrations): Can help to solubilize hydrophobic molecules.
-
Glycerol: Can act as a stabilizing agent.
It is crucial to perform small-scale pilot experiments to assess the impact of any additive on your conjugate's stability and reactivity.
Q4: How should I store this compound and its conjugates?
This compound should be stored at -20°C and protected from light. For long-term storage of TCO-labeled samples, it is advisable to avoid buffers containing azides or thiols. If the conjugate is dissolved in an organic solvent like DMSO, it is best to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: General Procedure for Dissolving and Using this compound in Bioconjugation
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. Prepare a stock solution of the linker (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.
-
Protein Preparation: Buffer exchange your protein into an appropriate reaction buffer (e.g., PBS, pH 7.2-8.0) to remove any interfering substances. Adjust the protein concentration to 1-5 mg/mL.
-
Conjugation Reaction:
-
Slowly add the calculated amount of the this compound stock solution to the protein solution with gentle mixing.
-
Ensure the final concentration of the organic solvent remains below 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor solubility of this compound conjugates.
Caption: A flowchart to guide researchers in diagnosing and solving solubility issues.
References
optimizing protein concentration for intramolecular crosslinking reactions
Welcome to the technical support center for protein crosslinking reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their intramolecular crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between intramolecular and intermolecular crosslinking?
Intramolecular crosslinking involves the formation of a covalent bond between two amino acid residues within the same protein molecule.[1][2][3] In contrast, intermolecular crosslinking connects two or more separate protein molecules.[1][2] The goal of optimizing for intramolecular crosslinking is often to study protein conformation or stabilize a specific protein structure.
Q2: How does protein concentration influence whether crosslinking is intra- or intermolecular?
Protein concentration is a critical factor. At high protein concentrations, molecules are in close proximity, which favors intermolecular crosslinking. To promote intramolecular crosslinking, it is essential to work with dilute protein solutions, where the probability of a crosslinker reacting within a single protein is higher than reacting with a neighboring protein.
Q3: What are the ideal buffer conditions for crosslinking reactions?
The choice of buffer is crucial and depends on the crosslinker's reactive chemistry. A common mistake is using a buffer that contains components that react with the crosslinker. For instance, amine-reactive crosslinkers like NHS esters should not be used with buffers containing primary amines such as Tris or glycine, as these will compete with the protein's lysine residues. Phosphate-buffered saline (PBS) or HEPES buffers are often suitable alternatives for amine-reactive crosslinking. The pH of the buffer is also critical; for most amine-reactive crosslinkers, a pH range of 7.2-8.5 is optimal.
Q4: How do I choose the right crosslinker for my experiment?
The selection of a crosslinker depends on several factors, including the target functional groups on your protein, the desired spacer arm length, and whether a cleavable or non-cleavable linker is required. Homobifunctional crosslinkers have identical reactive groups and are useful for creating intramolecular crosslinks. Heterobifunctional crosslinkers have different reactive groups, allowing for more controlled, sequential reactions. The spacer arm length determines the distance between the linked residues, with shorter arms being more suitable for intramolecular crosslinking.
Q5: How can I confirm that my crosslinking reaction was successful?
The most common method for analyzing crosslinking results is SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). Successful intermolecular crosslinking will result in the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers. Intramolecular crosslinking, on the other hand, often results in a slight shift in the protein's electrophoretic mobility, appearing as a slightly faster-migrating band compared to the unmodified protein due to a more compact structure. Mass spectrometry is a more advanced technique that can identify the specific cross-linked residues.
Troubleshooting Guides
Issue 1: Low or No Crosslinking Efficiency
If you observe minimal or no formation of crosslinked products, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution | Supporting Evidence |
| Inactive Crosslinker | Many crosslinkers are moisture-sensitive. Prepare fresh stock solutions immediately before use and store them under appropriate conditions (e.g., in an anhydrous solvent at -80°C). | A previously prepared stock solution of a crosslinker may have hydrolyzed, leading to low crosslinking efficiency. |
| Incompatible Buffer | Ensure your buffer does not contain components that react with your crosslinker. For example, avoid Tris and glycine buffers with amine-reactive crosslinkers. | Buffer components with primary amines will compete with the protein for the crosslinker. |
| Suboptimal pH | Verify that the reaction pH is within the optimal range for your crosslinker. For NHS esters, the optimal pH is typically between 7.2 and 8.5. | The reactivity of target functional groups is pH-dependent. For example, primary amines are more reactive at a slightly alkaline pH. |
| Insufficient Crosslinker Concentration | The molar excess of the crosslinker relative to the protein may be too low. It may be necessary to perform a titration to determine the optimal concentration. | For dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess of crosslinker may be required. |
| Inaccessible Target Residues | The target amino acid residues may be buried within the protein's structure and inaccessible to the crosslinker. Consider using a crosslinker with a longer spacer arm or a different reactive chemistry. | The reactive sites on the protein must be on or near the surface to be accessible. |
Issue 2: Protein Aggregation and Precipitation
The formation of a precipitate or a high molecular weight smear on an SDS-PAGE gel is a common problem in crosslinking experiments.
| Potential Cause | Recommended Solution | Supporting Evidence |
| Excessive Crosslinking | The concentration of the crosslinker may be too high, leading to extensive intermolecular crosslinking and the formation of large, insoluble aggregates. Reduce the molar excess of the crosslinker. | A high molecular weight smear at the top of an SDS-PAGE gel indicates extensive, non-specific crosslinking. |
| High Protein Concentration | High protein concentrations favor intermolecular interactions and can lead to aggregation. To promote intramolecular crosslinking, reduce the protein concentration. | Maintaining a low protein concentration can help prevent aggregation. |
| Inappropriate Reaction Time or Temperature | A long reaction time or high temperature can lead to over-crosslinking. Optimize the incubation time and consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate. | Shortening the incubation time or performing the reaction at a lower temperature can reduce the extent of modification. |
| Protein Instability | The crosslinking reaction itself may alter the protein's net charge and solubility, causing it to precipitate. Try adjusting the pH or salt concentration of the buffer, or add stabilizing agents like non-denaturing detergents. | Over-crosslinking can affect the protein's pI and solubility. |
Experimental Protocols
Protocol 1: General Workflow for Intramolecular Crosslinking with an Amine-Reactive Crosslinker (e.g., BS3)
-
Sample Preparation : Prepare your purified protein in an amine-free buffer, such as PBS or HEPES, at a pH between 7.2 and 8.0. To favor intramolecular crosslinking, the protein concentration should be low, typically in the range of 10-20 µM.
-
Crosslinker Preparation : Immediately before use, dissolve the amine-reactive crosslinker (e.g., BS3) in the reaction buffer to create a stock solution.
-
Crosslinking Reaction : Add the crosslinker stock solution to the protein sample to achieve a final molar excess that has been optimized for your system. A good starting point for optimization is a 5- to 50-fold molar excess of the crosslinker over the protein concentration. Mix gently.
-
Incubation : Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C. The optimal time should be determined empirically.
-
Quenching : Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM. This will consume any unreacted crosslinker. Incubate for an additional 15 minutes.
-
Analysis : Analyze the crosslinked products by SDS-PAGE. Look for a shift in the mobility of the monomeric protein band. Further analysis can be performed using mass spectrometry to identify the cross-linked sites.
Protocol 2: General Workflow for Intramolecular Crosslinking with a Carboxyl-to-Amine Crosslinker (e.g., EDC/Sulfo-NHS)
-
Sample Preparation : Prepare your purified protein in a buffer free of both amines and carboxylates, such as MES buffer, at a pH between 4.5 and 7.2. A protein concentration of 5-10 µM is a good starting point.
-
Crosslinker Preparation : Prepare fresh stock solutions of EDC and Sulfo-NHS in the reaction buffer.
-
Crosslinking Reaction : Add EDC and Sulfo-NHS to the protein solution. Typical starting concentrations are around 2 mM for EDC and 5 mM for Sulfo-NHS.
-
Incubation : Incubate the reaction for 1 to 2 hours at room temperature.
-
Quenching : Quench the reaction by adding a reducing agent like β-mercaptoethanol, followed by the addition of an amine-containing buffer like Tris-HCl to a final concentration of 50 mM.
-
Analysis : Analyze the reaction products using SDS-PAGE and mass spectrometry.
Visualizations
Caption: General experimental workflow for protein crosslinking.
Caption: Troubleshooting decision tree for low crosslinking efficiency.
Caption: Effect of protein concentration on crosslinking outcome.
References
quenching unreacted TCO-PEG3-aldehyde in a reaction mixture
This technical support center is designed for researchers, scientists, and drug development professionals working with TCO-PEG3-aldehyde. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning the quenching of unreacted aldehyde groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a heterobifunctional linker molecule. It contains two primary reactive groups: a trans-cyclooctene (TCO) group and an aldehyde group, separated by a polyethylene glycol (PEG3) spacer.[1][2][3] The TCO group is highly reactive towards tetrazine molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" that is very fast and bioorthogonal.[4] The aldehyde group can react with primary amines to form an imine (Schiff base) or with hydrazides to form a hydrazone.[1]
Q2: Why is it necessary to quench unreacted this compound in my reaction?
A2: Quenching is a critical step to stop a reaction and to deactivate any unreacted reagents. In the context of this compound, if you have used the TCO group for a conjugation reaction, the unreacted aldehyde groups can still participate in unwanted side reactions with other molecules in your sample, particularly those containing primary amines (e.g., proteins, antibodies). This can lead to non-specific labeling, aggregation, and altered biological activity of your target molecules. Quenching the unreacted aldehyde ensures the specificity of your desired conjugate.
Q3: What are the common methods for quenching unreacted aldehydes?
A3: There are three primary methods for quenching unreacted aldehydes in a bioconjugation reaction:
-
Reaction with Primary Amines: Small molecules containing a primary amine, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, can be added in excess to react with the remaining aldehyde groups, forming stable, non-reactive imines.
-
Reaction with Hydrazines: Hydrazine-containing compounds readily react with aldehydes to form stable hydrazones.
-
Reduction to an Alcohol: A mild reducing agent, such as sodium borohydride (NaBH₄), can be used to reduce the aldehyde group to a non-reactive primary alcohol.
Q4: Is the TCO group stable under common aldehyde quenching conditions?
A4: The TCO group is generally stable in aqueous buffers and is not reactive towards primary amines. Therefore, using quenching agents like Tris or glycine is considered safe for the integrity of the TCO moiety. While there is no direct evidence of hydrazine reacting with TCO, it is a nucleophile and caution is advised. The compatibility of sodium borohydride with the strained alkene of the TCO group is not well-documented. Although it is a mild reducing agent, there is a potential for it to react with the TCO double bond, especially in the presence of any metal contaminants. Therefore, its use should be approached with caution and may require experimental validation for your specific TCO derivative.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Non-specific binding or aggregation of the final product after conjugation. | Unreacted aldehyde groups on the this compound linker are cross-linking with other molecules in the reaction mixture. | Implement a quenching step after your primary conjugation reaction. Use a primary amine-based quencher like Tris-HCl or glycine, which are known to be compatible with the TCO group. |
| Loss of TCO reactivity after quenching. | The quenching agent or conditions may be degrading the TCO group. This is a potential concern with strong reducing agents. | Avoid harsh quenching conditions. If using sodium borohydride, perform a small-scale pilot experiment to confirm its compatibility with your specific TCO-containing molecule. Consider using milder quenching agents like Tris or glycine. |
| Incomplete quenching of the aldehyde. | Insufficient concentration of the quenching agent or inadequate reaction time. | Increase the molar excess of the quenching agent (typically 50-100 mM final concentration for Tris or glycine). Extend the quenching reaction time (e.g., 30-60 minutes). |
| Quenching agent interferes with downstream applications. | The quenching agent itself may have properties that interfere with subsequent assays (e.g., primary amines in a subsequent NHS ester reaction). | Remove the excess quenching agent after the quenching step using a desalting column or dialysis. |
Comparison of Aldehyde Quenching Methods
| Quenching Agent | Mechanism of Action | Typical Concentration | Typical Reaction Time | Pros | Cons | TCO Compatibility |
| Tris-HCl | Forms a Schiff base with the aldehyde. | 50-100 mM | 15-60 min | Readily available, effective, and generally biocompatible. | Can interfere with subsequent amine-reactive chemistry (e.g., NHS esters). May have the potential to reverse cross-links under certain conditions. | High |
| Glycine | Forms a Schiff base with the aldehyde. | 100-200 mM | 30-60 min | Simple amino acid, effective, and biocompatible. | Can interfere with subsequent amine-reactive chemistry. | High |
| Hydrazine | Forms a stable hydrazone with the aldehyde. | Varies (e.g., 10-50 fold molar excess) | 5-60 min | Forms a very stable adduct. | Hydrazine is toxic and should be handled with care. | Likely high, but less documented than primary amines. |
| Sodium Borohydride (NaBH₄) | Reduces the aldehyde to a primary alcohol. | 0.1 - 1% (w/v) | 15-30 min | Results in a non-reactive alcohol; very effective at aldehyde removal. | Potential for side reactions with the TCO group. May also reduce other sensitive functional groups. The reaction can be vigorous. | Caution Advised: Compatibility is not well-established and should be experimentally verified. |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound with Tris-HCl
This protocol describes a general method for quenching unreacted aldehyde groups using Tris-HCl buffer.
Materials:
-
Reaction mixture containing unreacted this compound
-
1 M Tris-HCl, pH 8.0
-
Desalting column (optional)
-
Storage buffer (e.g., PBS)
Procedure:
-
Post-Conjugation: Following the completion of your primary reaction involving the TCO group of this compound, proceed directly to the quenching step.
-
Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0 solution to your reaction mixture to a final concentration of 50-100 mM.
-
Incubate: Gently mix and incubate the reaction at room temperature for 30-60 minutes.
-
Purification (Optional): If the presence of Tris-HCl will interfere with downstream applications, remove the excess quenching agent and other small molecules using a desalting column or dialysis, exchanging the buffer to your desired storage buffer.
-
Storage: Store your quenched conjugate under appropriate conditions.
Protocol 2: Quenching of Unreacted this compound with Sodium Borohydride (with caution)
This protocol describes a method for quenching unreacted aldehyde groups by reduction. Warning: The compatibility of sodium borohydride with your specific TCO-containing molecule should be confirmed in a small-scale experiment before proceeding with valuable samples.
Materials:
-
Reaction mixture containing unreacted this compound
-
Sodium borohydride (NaBH₄) powder
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column (optional)
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare NaBH₄ Solution: Immediately before use, prepare a 1% (w/v) solution of sodium borohydride in your reaction buffer. For example, dissolve 10 mg of NaBH₄ in 1 mL of PBS. Handle NaBH₄ with care as it is a reactive chemical.
-
Add to Reaction: Slowly and carefully add the freshly prepared sodium borohydride solution to your reaction mixture. Be aware that the reaction may produce gas (hydrogen).
-
Incubate: Gently mix and incubate the reaction at room temperature for 15-30 minutes.
-
Purification (Optional): Remove the byproducts and excess quenching agent using a desalting column or dialysis, exchanging the buffer to your desired storage buffer.
-
Storage: Store your quenched conjugate under appropriate conditions.
Visualizations
Caption: Workflow for quenching unreacted this compound.
Caption: Troubleshooting logic for quenching-related issues.
References
- 1. Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones (1988) | Dale E. Ward | 45 Citations [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
Technical Support Center: Strategies to Improve the Stability of TCO-PEG3-Aldehyde Conjugates
Welcome to the technical support center for TCO-PEG3-aldehyde conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the stability and successful application of your conjugates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage, conjugation, and handling of this compound and its conjugates.
Issue 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Degradation of TCO Moiety: The trans-cyclooctene (TCO) group is susceptible to isomerization to its inactive cis-cyclooctene (CCO) form, especially in the presence of thiols or certain metals.[1][2][3] | - Use fresh or properly stored this compound. Store the reagent at -20°C, desiccated, and protected from light.[4][5] - Avoid Thiol-Containing Reagents: If possible, avoid high concentrations of reducing agents like DTT or TCEP in your reaction buffer. If their use is unavoidable, perform the conjugation promptly after their removal. - Degas Solutions: To prevent oxidation-related side reactions, consider degassing your reaction buffers. |
| Hydrolysis of Aldehyde Moiety: While generally stable, prolonged exposure to certain aqueous conditions can lead to aldehyde degradation. | - Use Anhydrous Solvents for Stock Solutions: Prepare stock solutions of this compound in anhydrous DMSO or DMF immediately before use to minimize hydrolysis. |
| Schiff Base Instability (for amine conjugations): The initial imine (Schiff base) formed between the aldehyde and a primary amine is reversible and can hydrolyze in aqueous solutions. | - Perform Reductive Amination: Immediately follow the initial conjugation with a reduction step using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) to form a stable secondary amine bond. |
| Suboptimal Reaction Conditions: Reaction pH, buffer composition, and reactant concentrations can significantly impact conjugation efficiency. | - Optimize pH: For reductive amination, maintain a pH between 6.0 and 8.0. For oxime/hydrazone formation, a slightly acidic pH (4.5-6.0) is often optimal. - Use Amine-Free Buffers: When conjugating to primary amines, avoid buffers containing Tris or glycine, as they will compete with your target molecule. Use buffers like PBS or HEPES instead. - Maintain Sufficient Concentration: Use a protein or biomolecule concentration of at least 1-2 mg/mL to favor the conjugation reaction over competing hydrolysis. |
| Inaccurate Quantification of Reactants: Incorrect estimation of reactant concentrations leads to suboptimal stoichiometry. | - Confirm Concentrations: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your biomolecule and the this compound stock solution before setting up the reaction. |
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low conjugation yield.
Issue 2: Conjugate Instability and Degradation Over Time
| Potential Cause | Recommended Solution |
| TCO Isomerization: The conjugated TCO moiety can still isomerize to the inactive CCO form, leading to loss of reactivity for subsequent click chemistry reactions. This is accelerated by high concentrations of thiols and in biological media like serum. | - Use Stabilized TCO Derivatives: For demanding applications (e.g., in vivo), consider using TCO derivatives with enhanced stability, such as those with increased steric hindrance or specific structural modifications (e.g., d-TCO). - Include Radical Inhibitors: In thiol-containing buffers, the addition of a radical inhibitor like Trolox may suppress TCO isomerization. - Minimize Incubation Time in Serum: When working with serum, perform subsequent reaction steps as promptly as possible. TCO can isomerize significantly within hours in mouse serum at 37°C. |
| Hydrolysis of Conjugation Linkage: Hydrazone and oxime linkages, formed from the aldehyde, are susceptible to hydrolysis, especially at low pH. | - Use More Stable Ligation Chemistry: For maximum stability, consider using Hydrazino-Pictet-Spengler (HIPS) ligation, which forms a stable C-C bond with the aldehyde. If using reductive amination, ensure the reduction step is complete to form the stable secondary amine. - Control pH of Storage Buffer: Store conjugates in a buffer at or near neutral pH (7.0-7.4) to minimize hydrolysis of hydrazone/oxime bonds. |
| Precipitation/Aggregation of Conjugate: The hydrophobicity of the TCO linker or attached payload can lead to aggregation and precipitation of the final conjugate. | - Use PEGylated Reagents: The PEG3 spacer in the this compound linker is designed to enhance solubility. For highly hydrophobic molecules, consider linkers with longer PEG chains. - Optimize Storage Conditions: Store the final conjugate at recommended temperatures (typically 4°C for short-term and -80°C for long-term storage) and at an appropriate concentration. Consider adding stabilizing excipients if necessary. |
Degradation Pathways of this compound Conjugates
Caption: Key degradation pathways for this compound conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: this compound should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent moisture contamination. It is recommended to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. The half-life of TCO can be short, so long-term storage is not recommended.
Q2: How does the stability of TCO compare to other click chemistry handles? A2: TCO is highly reactive but can be less stable than some other click chemistry handles, particularly in the presence of thiols and in serum where it can isomerize to its non-reactive form. The stability can be improved through structural modifications. For example, cis-dioxolane-fused TCO (d-TCO) has shown improved stability in aqueous solutions and serum compared to other highly reactive TCOs.
Q3: What is the most stable linkage I can form with the aldehyde group? A3: The most stable linkage is a C-C bond formed via the Hydrazino-Pictet-Spengler (HIPS) ligation. A secondary amine bond formed via reductive amination is also very stable. Oxime and hydrazone linkages are common and relatively stable but are susceptible to hydrolysis over time, particularly in acidic conditions.
| Linkage Type | Formed With | Relative Stability | Key Considerations |
| Secondary Amine | Primary Amine | Very High | Requires a reduction step (e.g., with NaCNBH₃). |
| Hydrazone | Hydrazide | Moderate-High | Can be acid-labile; susceptible to hydrolysis. |
| Oxime | Aminooxy Group | High | Generally more stable than hydrazones but still prone to hydrolysis. |
| HIPS Linkage | Indole-hydrazine | Very High | Forms a stable C-C bond; reaction proceeds well at neutral pH. |
Q4: Can I use Tris buffer for my conjugation reaction? A4: You should avoid Tris (tris(hydroxymethyl)aminomethane) buffer if you are conjugating the aldehyde to a primary amine on your biomolecule of interest. The primary amine in the Tris buffer will compete with your target, leading to low or no conjugation yield. Use non-amine-containing buffers like PBS, HEPES, or borate buffer instead.
Q5: How can I monitor the progress of my TCO-tetrazine click reaction after conjugation? A5: The reaction between TCO and tetrazine can often be monitored visually by the disappearance of the tetrazine's color (typically pink or red). For quantitative analysis, you can monitor the decrease in the tetrazine's characteristic absorbance (around 520-540 nm) using a UV-Vis spectrophotometer.
Experimental Protocols
Protocol 1: General Reductive Amination of a Protein with this compound
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein, followed by stabilization of the linkage via reduction.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 5 M in 1 M NaOH, freshly prepared)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns for purification
Workflow Diagram:
Caption: Experimental workflow for protein conjugation via reductive amination.
Procedure:
-
Prepare Reagents:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation (Schiff Base Formation):
-
Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Reduction (Amine Bond Stabilization):
-
Add sodium cyanoborohydride (NaCNBH₃) to a final concentration of 20-50 mM.
-
Incubate for 1 hour at room temperature.
-
-
Quenching:
-
(Optional) Quench any unreacted aldehyde by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15 minutes.
-
-
Purification:
-
Remove excess this compound and reducing agent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Storage:
-
Store the purified TCO-labeled protein at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Assessing Conjugate Stability in Serum
This protocol provides a method to evaluate the stability of the conjugated TCO moiety's reactivity over time in a biological matrix.
Materials:
-
Purified TCO-conjugate
-
Mouse or human serum
-
A fluorescent tetrazine reagent
-
PBS, pH 7.4
-
SDS-PAGE analysis equipment (gels, buffers, imaging system)
Procedure:
-
Incubation:
-
Dilute the TCO-conjugate into serum to a final concentration of 1 mg/mL. Prepare a parallel control sample by diluting the conjugate into PBS.
-
Aliquot the mixtures for different time points (e.g., 0h, 1h, 4h, 8h, 24h).
-
Incubate all samples at 37°C.
-
-
Tetrazine Labeling:
-
At each time point, take an aliquot of the serum-incubated and PBS-incubated samples.
-
Add a 5-fold molar excess of a fluorescent tetrazine reagent to each aliquot.
-
Incubate for 30 minutes at room temperature, protected from light, to allow the click reaction to proceed with any remaining active TCO groups.
-
-
Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Run all samples on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence imager to detect the fluorescent signal from the tetrazine.
-
-
Interpretation:
-
A decrease in fluorescent signal in the serum-incubated samples over time compared to the t=0 sample indicates a loss of active TCO groups (i.e., instability).
-
The PBS-incubated samples serve as a control to account for any non-serum-related instability.
-
References
- 1. researchgate.net [researchgate.net]
- 2. research.tue.nl [research.tue.nl]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. TCO-PEG3-NHS ester, 2141981-88-4 | BroadPharm [broadpharm.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of TCO-PEG3-Aldehyde Labeled Proteins
For researchers, scientists, and drug development professionals, the precise characterization of labeled proteins is paramount for advancing biological understanding and therapeutic development. TCO-PEG3-aldehyde is a heterobifunctional linker that offers a versatile approach to protein labeling, enabling subsequent analysis by mass spectrometry. This guide provides an objective comparison of this compound with other common protein labeling alternatives, supported by experimental protocols and performance data to inform your research decisions.
Introduction to this compound Labeling
This compound is a chemical tool that contains two different reactive groups: a trans-cyclooctene (TCO) group and an aldehyde group, connected by a hydrophilic polyethylene glycol (PEG) spacer. This dual functionality allows for a two-step or two-pronged approach to protein labeling.
The TCO group reacts with high specificity and efficiency with a tetrazine-functionalized molecule through a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is known for its rapid kinetics and biocompatibility, proceeding efficiently under mild, aqueous conditions without interfering with native biological processes.
The aldehyde group provides a different route for conjugation, reacting with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively. This type of ligation is also highly chemoselective and widely used in bioconjugation.
This heterobifunctional nature makes this compound a versatile reagent for applications such as creating antibody-drug conjugates (ADCs), studying protein-protein interactions, and immobilizing proteins on surfaces.
Performance Comparison of Protein Labeling Reagents
The choice of a protein labeling reagent for mass spectrometry is critical and depends on the specific experimental goals, such as the desired level of quantification, sample complexity, and the nature of the protein of interest. Below is a comparison of this compound with other commonly used labeling strategies.
It is important to note that while extensive quantitative data exists for established methods like Tandem Mass Tags (TMT), direct head-to-head quantitative mass spectrometry performance data for this compound is limited in publicly available literature. The comparison below is based on the known chemical principles of the reactions and data available for analogous labeling chemistries.
Table 1: General Comparison of Protein Labeling Methods
| Feature | This compound | Tandem Mass Tags (TMT) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Label-Free Quantification |
| Target Moiety | Tetrazine (via TCO) or Aminooxy/Hydrazide (via aldehyde) | Primary amines (N-terminus and Lysine side chains) | In vivo incorporation into newly synthesized proteins | Not applicable |
| Labeling Principle | Chemical (Bioorthogonal & Chemoselective) | Chemical (Isobaric) | Metabolic | Not applicable |
| Multiplexing Capacity | Primarily for specific labeling/conjugation, not multiplexed quantification | Up to 18-plex with TMTpro[1] | Typically 2-plex or 3-plex | High |
| Quantification Level | MS1 (for labeled vs. unlabeled) | MS2/MS3 (Reporter Ions)[2] | MS1 (Precursor Ions) | MS1 (Precursor Ion Intensity) or Spectral Counting |
| Key Advantage | High specificity and bioorthogonality | High multiplexing and throughput | High accuracy for in vivo studies | No chemical labeling required, simpler workflow |
| Key Limitation | Requires introduction of a reaction partner (tetrazine, aminooxy, or hydrazide) | Ratio compression can occur[3] | Limited to cell culture, costly media | Lower precision and reproducibility |
Table 2: Comparison of Quantitative Performance
| Performance Metric | Tandem Mass Tags (TMT) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Label-Free Quantification |
| Precision (CV) | 5-15% | <15% | 10-30% |
| Accuracy | Good (can be affected by ratio compression) | Excellent | Moderate |
| Dynamic Range | 2-3 orders of magnitude | 3-4 orders of magnitude | >4 orders of magnitude |
| Proteome Coverage | High | High | Very High |
| Labeling Efficiency | >98%[4] | >97% incorporation | Not applicable |
Note: The performance metrics in Table 2 are generalized from various proteomics studies and can vary depending on the specific experimental conditions, instrumentation, and data analysis workflow.
Experimental Protocols
Protocol 1: Proposed Two-Step Labeling of a Protein with this compound for Mass Spectrometry Analysis
This protocol describes a general workflow for labeling a target protein that has been functionalized with a tetrazine group.
Part 1: Labeling of Tetrazine-Functionalized Protein with this compound
-
Protein Preparation: Dissolve the tetrazine-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis.
Part 2: Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30-60 minutes at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20-25 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis:
-
Reconstitute the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent mode, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Protocol 2: TMT Labeling of Peptides for Quantitative Proteomics
This protocol is a standard procedure for labeling peptide samples with Tandem Mass Tags.
-
Protein Digestion: Start with digested protein samples, where proteins have been reduced, alkylated, and digested with trypsin as described above.
-
Peptide Quantification: Quantify the peptide concentration in each sample.
-
TMT Reagent Reconstitution: Reconstitute the TMT reagents in anhydrous acetonitrile.
-
Labeling Reaction:
-
Add the appropriate TMT reagent to each peptide sample. The ratio of TMT reagent to peptide should be optimized, but a common starting point is 8:1 (w/w).
-
Incubate at room temperature for 1 hour.
-
-
Quenching: Add hydroxylamine to a final concentration of 0.5% (v/v) to quench the reaction.
-
Sample Pooling and Cleanup: Combine all TCO-labeled samples, and then desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the labeled and pooled peptide mixture by LC-MS/MS using a method that includes an MS3 scan for reporter ion quantification to mitigate ratio compression.
Visualizations
Caption: Experimental workflow for this compound labeling and mass spectrometry.
References
A Head-to-Head Battle of Bioorthogonal Probes: TCO-PEG3-Aldehyde vs. DBCO Linkers in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is a critical decision that can profoundly impact experimental outcomes. This guide provides a comprehensive, data-driven comparative analysis of two prominent bioorthogonal ligation partners: trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) linkers, with a specific focus on TCO-PEG3-aldehyde. We delve into their reaction kinetics, stability, and practical applications, offering detailed experimental protocols to empower you in selecting the optimal tool for your research.
At the forefront of bioorthogonal chemistry, both TCO and DBCO linkers have carved out indispensable roles in the precise and efficient construction of complex biomolecular architectures, from antibody-drug conjugates (ADCs) to sophisticated imaging agents. Their ability to form covalent bonds within complex biological milieus without interfering with native biochemical processes has revolutionized how we label, track, and manipulate biomolecules. This guide will objectively compare the performance of this compound, which participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, against the widely used DBCO linkers, which undergo strain-promoted alkyne-azide cycloaddition (SPAAC).
At a Glance: Key Performance Metrics
To facilitate a rapid and clear comparison, the following table summarizes the key quantitative data for TCO-tetrazine and DBCO-azide ligations.
| Feature | TCO-Tetrazine Ligation | DBCO-Azide Ligation (SPAAC) |
| Reaction Mechanism | Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Partner | Tetrazine | Azide |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹[1] | 10⁻² - 1 M⁻¹s⁻¹[2] |
| Reaction Speed | Exceptionally fast, often complete within minutes[3][4] | Fast, typically complete in hours[5] |
| Biocompatibility | Excellent, no catalyst required | Excellent, no catalyst required |
| Resulting Linkage | Dihydropyridazine | Triazole |
| Linkage Stability | Stable | Stable |
Deep Dive into Reaction Kinetics
The most striking difference between the two chemistries lies in their reaction kinetics. The IEDDA reaction between TCO and tetrazine is renowned for its extraordinary speed, with second-order rate constants that are several orders of magnitude higher than those of the SPAAC reaction between DBCO and azide. This rapid ligation is particularly advantageous in applications where low concentrations of reactants are necessary or when high temporal resolution is critical, such as in live-cell imaging and in vivo pre-targeting strategies.
The reaction between some tetrazines and TCO can have second-order rate constants as high as 3.3 x 10⁶ M⁻¹s⁻¹. In contrast, the SPAAC reaction of DBCO with azides typically exhibits second-order rate constants in the range of 0.1 to 1.0 M⁻¹s⁻¹. This significant difference in reaction speed can be a deciding factor in experimental design. For instance, the TCO-tetrazine ligation can achieve high conjugation yields in minutes, even at low micromolar concentrations, whereas DBCO-azide reactions may require several hours to reach completion.
Stability Showdown: Linker and Linkage
Both the TCO and DBCO linkers, as well as their resulting covalent linkages, exhibit good stability under physiological conditions. The dihydropyridazine bond formed from the TCO-tetrazine reaction and the triazole ring from the DBCO-azide reaction are both stable covalent linkages.
However, the stability of the linkers themselves prior to conjugation can vary under specific experimental conditions. For instance, some DBCO derivatives have shown reactivity towards reducing agents like TCEP. Conversely, the stability of TCO can be compromised by isomerization to the less reactive cis-cyclooctene (CCO) form, particularly under exposure to UV light. Therefore, proper storage and handling of these reagents are crucial to ensure their reactivity.
Experimental Protocols: A Practical Guide
To assist researchers in implementing these powerful bioconjugation techniques, we provide detailed experimental protocols for both this compound and a representative DBCO linker.
Protocol 1: Conjugation of this compound to a Hydrazide-Modified Protein
This protocol outlines the steps for conjugating this compound to a protein that has been functionalized with hydrazide groups.
Materials:
-
This compound
-
Hydrazide-modified protein
-
Reaction Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5
-
Anhydrous DMSO
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the hydrazide-modified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
Purification: Remove the excess, unreacted linker from the TCO-labeled protein using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry or by reacting the TCO-labeled protein with a tetrazine-functionalized fluorescent probe and measuring the absorbance.
Protocol 2: Conjugation of a DBCO-NHS Ester to an Antibody
This protocol describes a common procedure for labeling an antibody with a DBCO-NHS ester, targeting primary amines on the protein surface.
Materials:
-
DBCO-NHS ester
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Antibody Solution: Adjust the antibody concentration to 1-10 mg/mL in an amine-free buffer.
-
Prepare Linker Stock Solution: Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by hydrolyzing the unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column.
Visualizing the Chemistries and Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the reaction mechanisms and experimental workflows.
References
The Decisive Advantage: TCO Linkers in Bioorthogonal Chemistry
In the intricate world of bioconjugation, the ability to selectively and efficiently label biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, and among the various strategies, the use of trans-cyclooctene (TCO) linkers in combination with tetrazines has emerged as a gold standard. This guide offers an in-depth comparison of TCO linkers with other bioorthogonal alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of robust and reliable bioconjugation methodologies.
The primary advantage of TCO linkers lies in their participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines.[1] This reaction is renowned for its exceptionally rapid kinetics and high specificity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[2][3]
Unparalleled Reaction Speed: A Quantitative Comparison
The efficacy of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂). As the data in the table below illustrates, the TCO-tetrazine ligation exhibits reaction rates that are orders of magnitude higher than other common click chemistry reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] This rapid ligation is particularly crucial for applications involving low reactant concentrations or requiring high temporal resolution, such as in live-cell imaging and in vivo pre-targeting strategies.
| Feature | Tetrazine-TCO Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000 | ~1 | 10 - 10⁴ |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Aqueous media, room temperature, catalyst-free | Requires copper(I) catalyst |
| Specificity | High | High | High |
Navigating Stability: Considerations for TCO Linker Usage
While TCO linkers offer exceptional reactivity, their stability is a critical factor to consider, particularly in the presence of thiols. The reactive trans-isomer of cyclooctene can isomerize to the unreactive cis-isomer, a process that can be catalyzed by thiols, such as those found in reducing agents like dithiothreitol (DTT). The choice of TCO derivative and the experimental conditions can significantly impact stability.
| TCO Derivative | Condition | Time | pH | % Isomerization / Degradation |
| d-TCO | Thiols | 5 hours | 7.4 | 43% |
| Generic TCO | 30 mM Ethanethiol | 12 hours | N/A | 12% |
| Generic TCO | 50% Fresh Mouse Serum | 7 hours | 7.4 | ~100% |
| dcTCO | PBS (no reducing agent) | 4 days | 7.4 | <1% |
Visualizing the Chemistry in Action
To better understand the application of TCO linkers, the following diagrams illustrate key experimental workflows and the fundamental advantages of this technology.
Experimental Protocols
Detailed methodologies are essential for the successful application of TCO linkers in bioconjugation.
Protocol 1: General Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol outlines the steps for conjugating two proteins using a TCO-linker and a tetrazine-modified partner.
Materials:
-
Protein 1 to be modified with a TCO-NHS ester.
-
Protein 2 to be modified with a methyl-tetrazine-PEG-NHS ester.
-
TCO-PEG-NHS ester.
-
Methyl-tetrazine-PEG-NHS ester.
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous DMSO.
-
Spin desalting columns.
Procedure:
-
Protein 1 Activation with TCO-NHS ester:
-
Dissolve Protein 1 in the reaction buffer to a concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.
-
Add a 5-20 molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS, pH 7.4.
-
-
Protein 2 Activation with Tetrazine-NHS ester:
-
Repeat the activation and quenching steps described above for Protein 2, using the methyl-tetrazine-PEG-NHS ester.
-
-
Cross-linking Reaction:
-
Mix the TCO-functionalized Protein 1 and the tetrazine-functionalized Protein 2 in a 1:1 molar ratio in PBS, pH 7.4.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
The resulting conjugate is now ready for downstream applications or further purification if necessary.
-
Protocol 2: Assessing TCO Linker Stability in the Presence of Reducing Agents
This protocol provides a framework for quantifying the stability of a TCO linker in the presence of thiol-containing reducing agents like DTT.
Materials:
-
TCO-linker of interest.
-
Reaction Buffer: 1X PBS, pH 7.4.
-
Dithiothreitol (DTT) and/or Tris(2-carboxyethyl)phosphine (TCEP).
-
Anhydrous DMSO.
-
High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the TCO-linker in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of DTT and TCEP in the reaction buffer.
-
-
Stability Assay:
-
Set up three reaction tubes labeled "Control," "DTT," and "TCEP."
-
To each tube, add the reaction buffer.
-
To the "DTT" tube, add the DTT stock to a final concentration of 10 mM.
-
To the "TCEP" tube, add the TCEP stock to a final concentration of 10 mM.
-
Initiate the experiment by adding the TCO-linker stock solution to all tubes to a final concentration of 1 mM.
-
Incubate all tubes at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Immediately analyze the aliquots by HPLC to quantify the remaining amount of the reactive TCO-linker.
-
-
Data Analysis:
-
Normalize the peak area of the TCO-linker at each time point to the T=0 time point for each condition.
-
Plot the percentage of remaining TCO-linker versus time for each condition to visualize and quantify stability.
-
Conclusion
TCO linkers, through their participation in the exceptionally rapid and specific IEDDA reaction with tetrazines, offer significant advantages for a wide range of bioorthogonal chemistry applications. Their biocompatibility and catalyst-free reaction conditions make them particularly well-suited for in vivo and live-cell studies. While stability in the presence of thiols requires careful consideration and optimization, the unparalleled reaction kinetics of TCO linkers solidify their position as an indispensable tool for researchers at the forefront of chemical biology, drug development, and molecular imaging.
References
A Researcher's Guide to Control Experiments for TCO-PEG3-Aldehyde Labeling
For researchers, scientists, and drug development professionals, ensuring the specificity and validity of experimental results is paramount. When employing a two-step labeling strategy involving TCO-PEG3-aldehyde, a series of well-designed control experiments is crucial to eliminate artifacts and validate the final signal. This guide compares essential control experiments to support the robust interpretation of your findings.
The this compound linker facilitates a powerful two-step bioorthogonal labeling workflow. First, the aldehyde group reacts with primary amines on a target biomolecule (e.g., protein) via reductive amination. Second, the trans-cyclooctene (TCO) group is targeted with a tetrazine-conjugated probe (e.g., a fluorophore or biotin) through a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, often referred to as TCO-tetrazine ligation.[1][2][3] This method's precision relies on the specificity of both chemical reactions. Therefore, a rigorous set of controls is necessary to confirm that the observed signal is derived specifically from the intended target.
The primary goals of these control experiments are to verify:
-
Specificity of the Aldehyde-Amine Reaction: The this compound has reacted with the intended biomolecule.
-
Specificity of the TCO-Tetrazine Ligation: The tetrazine probe has reacted exclusively with the TCO group.
-
Absence of Non-specific Binding: Neither the linker nor the probe binds non-specifically to other cellular components.
-
Integrity of the Biological System: The labeling reagents do not independently perturb the system.
Below, we compare the key control experiments, outlining their purpose, methodology, and expected outcomes.
Comparison of Key Control Experiments
To ensure data integrity, a combination of the following controls should be performed. The ideal set of controls will depend on the specific experimental setup (e.g., cell-based imaging, in vitro assays).
| Control Experiment | Purpose | Key Question Addressed | Expected Outcome for Valid Experiment |
| 1. No TCO-Aldehyde Control | To test for non-specific binding of the tetrazine probe. | Does the tetrazine probe bind to the sample on its own? | No or negligible signal. |
| 2. No Tetrazine Probe Control | To assess background signal from the TCO-linker or autofluorescence. | Does the sample or the TCO-linker generate a signal without the final probe? | No or negligible signal. |
| 3. Non-Reactive Aldehyde Control | To verify that the signal is dependent on the aldehyde-amine reaction. | Is the signal a result of the specific covalent bond formation? | No or negligible signal. |
| 4. Competition Control (Pre-blocking) | To confirm labeling occurs at specific, targetable amine sites. | Can the labeling be blocked by pre-reacting amines with a non-TCO aldehyde? | Significantly reduced signal compared to the main experiment. |
| 5. Two-Step Control (Separate Incubations) | To ensure reagents from the first step are washed out and do not interfere. | Are residual, unreacted TCO-aldehyde molecules causing off-target reactions? | Signal should be identical to the main experiment. |
Experimental Protocols & Data
Main Experiment: Two-Step TCO-Aldehyde Labeling
This protocol outlines the primary workflow against which all controls are compared.
Protocol:
-
Target Preparation: Prepare the target biomolecule (e.g., protein, cell surface) in a suitable buffer (e.g., PBS, pH 7.4). Amine-containing buffers like Tris should be avoided.[4]
-
Step 1: Aldehyde Labeling:
-
Add this compound to the target molecule at a determined molar excess.
-
Add a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) to facilitate reductive amination.[5]
-
Incubate for 1-2 hours at room temperature or 4°C, depending on target stability.
-
-
Wash/Purification: Remove excess this compound and reducing agent using a desalting column, dialysis, or centrifugation for cells. This step is critical to prevent unreacted linker from reacting with the tetrazine probe in solution.
-
Step 2: Tetrazine Ligation:
-
Add the tetrazine-conjugated probe (e.g., Tetrazine-Fluorophore) to the TCO-labeled target. A slight molar excess of the tetrazine reagent is common.
-
Incubate for 30-60 minutes at room temperature. The reaction is typically very fast.
-
-
Final Wash: Remove any unreacted tetrazine probe.
-
Analysis: Analyze the sample (e.g., via fluorescence microscopy, flow cytometry, or SDS-PAGE).
Control 1: No TCO-Aldehyde Control
Methodology: Follow the main experimental protocol but omit the addition of this compound and the reducing agent in Step 2. Proceed directly to the wash step (Step 3) and then add the tetrazine probe as described.
Expected Data: This control should yield a signal at or near background levels, indicating that the tetrazine probe does not bind non-specifically to the target or other components in the system.
| Condition | Normalized Fluorescence Intensity (Arbitrary Units) |
| Main Experiment | 100 ± 5.2 |
| No TCO-Aldehyde Control | 2.5 ± 0.8 |
Control 2: No Tetrazine Probe Control
Methodology: Perform the this compound labeling (Steps 1 & 2) and the subsequent wash (Step 3) as in the main protocol. In Step 4, add only the buffer/vehicle that the tetrazine probe is dissolved in, omitting the probe itself.
Expected Data: This control measures the inherent autofluorescence of the sample plus any signal contribution from the TCO-linker itself. The signal should be negligible.
| Condition | Normalized Fluorescence Intensity (Arbitrary Units) |
| Main Experiment | 100 ± 5.2 |
| No Tetrazine Probe Control | 1.8 ± 0.5 |
Control 3: Non-Reactive Aldehyde Analogue
Methodology: Instead of this compound, use a structurally similar molecule that lacks a reactive aldehyde group (e.g., a TCO-PEG3-alcohol or -methyl ether). Perform the full two-step protocol.
Expected Data: This control demonstrates that the initial covalent bond formation via reductive amination is required for labeling. A lack of signal confirms that the TCO-linker does not non-specifically adsorb to the target.
| Condition | Normalized Fluorescence Intensity (Arbitrary Units) |
| Main Experiment | 100 ± 5.2 |
| Non-Reactive Aldehyde Control | 3.1 ± 1.1 |
Visualizing the Experimental Logic
The following diagrams illustrate the workflows for the main experiment and the key controls, clarifying the purpose of each step.
By systematically implementing these control experiments, researchers can confidently attribute their findings to the specific labeling of their target biomolecule, ensuring the reliability and reproducibility of their data in demanding applications like drug development and molecular imaging.
References
A Researcher's Guide to Confirming TCO-Tetrazine Ligation: A Comparative Analysis
For researchers, scientists, and drug development professionals leveraging the power of bioorthogonal chemistry, the successful conjugation of molecules via the trans-cyclooctene (TCO) and tetrazine ligation is paramount. This inverse electron-demand Diels-Alder cycloaddition is prized for its rapid kinetics and high specificity. However, robust and reliable methods to confirm the successful formation of the covalent bond are crucial for accurate data interpretation and the advancement of therapeutic and diagnostic agents. This guide provides a comparative overview of the most common analytical techniques used to validate TCO-tetrazine ligation, complete with experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The confirmation of a successful TCO-tetrazine ligation can be approached through various analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the nature of the molecules being conjugated (e.g., small molecules, peptides, proteins, or polymers), the desired level of quantification, and the available instrumentation. The most prevalent methods include UV-Vis Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence Spectroscopy.
Performance Comparison of Analytical Methods
To facilitate a clear comparison, the following table summarizes the key performance characteristics of the primary methods used to confirm TCO-tetrazine ligation.
| Method | Principle | Sample Type | Speed of Analysis | Sensitivity | Quantitative Capability | Key Advantages | Key Disadvantages |
| UV-Vis Spectroscopy | Monitors the disappearance of the characteristic tetrazine absorbance (≈520-540 nm).[1][2] | Small molecules, proteins, polymers | Fast (real-time monitoring possible) | Moderate | Good for kinetics, semi-quantitative for endpoint | Simple, readily available instrumentation, good for kinetic studies.[1] | Indirect detection, potential for overlapping absorbance from other chromophores. |
| Mass Spectrometry (MS) | Directly detects the mass of the ligation product. | Small molecules, peptides, proteins, oligonucleotides | Moderate to Fast | High to Very High | Excellent | Unambiguous confirmation of product identity and purity, high sensitivity.[3] | Requires more specialized equipment, can be destructive to the sample. |
| NMR Spectroscopy | Observes the disappearance of reactant signals and the appearance of new signals corresponding to the product.[1] | Small molecules, peptides | Slow | Low | Excellent | Provides detailed structural information of the product. | Low sensitivity, requires higher sample concentrations, complex for large molecules. |
| Fluorescence Spectroscopy | Measures the change in fluorescence upon ligation, often using "turn-on" probes where fluorescence is quenched by the tetrazine and restored after reaction. | Labeled molecules | Fast (real-time monitoring possible) | Very High | Good for kinetics and relative quantification | High sensitivity, suitable for in vitro and in-cell applications. | Requires fluorescently labeled reactants, potential for background fluorescence. |
| HPLC/LC-MS | Separates reactants from products, allowing for quantification and identification. | Small molecules, peptides | Moderate | High | Excellent | Provides quantitative data on reaction conversion and purity, can be coupled with MS for definitive identification. | Requires method development, can be time-consuming. |
| Gel Permeation Chromatography (GPC) | Separates molecules based on size, used to confirm the formation of larger polymer-polymer conjugates. | Polymers | Moderate | Moderate | Semi-quantitative | Ideal for demonstrating successful polymer ligation. | Not suitable for small molecules, provides limited structural information. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in the practical application of these confirmation techniques.
Protocol 1: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy
This protocol describes a general procedure for monitoring the reaction kinetics or confirming the completion of a TCO-tetrazine ligation by observing the decrease in the characteristic absorbance of the tetrazine.
Materials:
-
Tetrazine-functionalized molecule
-
TCO-functionalized molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO reagents in a suitable solvent (e.g., DMSO or DMF).
-
Determine Molar Extinction Coefficient: If not known, determine the molar extinction coefficient of the tetrazine derivative at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.
-
Reaction Setup: In a quartz cuvette, add the reaction buffer and the TCO solution to the desired final concentration.
-
Initiate Reaction and Measurement: Place the cuvette in the spectrophotometer and start recording the absorbance at the λmax of the tetrazine. To initiate the reaction, add the tetrazine solution to the cuvette, mix quickly and thoroughly, and continue to record the absorbance over time until the signal stabilizes, indicating reaction completion.
-
Data Analysis: The decrease in absorbance is directly proportional to the consumption of the tetrazine. For kinetic studies, the data can be fitted to appropriate rate equations to determine the reaction rate constants.
Protocol 2: Confirmation of Ligation by MALDI-TOF Mass Spectrometry
This protocol is suitable for confirming the successful conjugation of proteins or other large biomolecules.
Materials:
-
TCO-tetrazine ligation product (e.g., protein-protein conjugate)
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
Procedure:
-
Sample Preparation: If necessary, desalt and concentrate the protein conjugate sample. The optimal concentration is typically in the range of 1-10 pmol/μL.
-
Matrix Preparation: Prepare a saturated solution of the MALDI matrix.
-
Spotting the Sample:
-
Dried-Droplet Method: Spot 0.5-1 μL of the sample solution onto the MALDI target plate and let it air dry. Then, add 0.5-1 μL of the matrix solution on top of the dried sample spot and let it co-crystallize.
-
Premixed Method: Mix the sample and matrix solutions in a 1:1 to 1:10 (sample:matrix) ratio. Spot 0.5-1 μL of the mixture onto the target plate and allow it to dry.
-
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range for the expected conjugate.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the conjugate. A successful ligation will result in a peak corresponding to the sum of the molecular weights of the two starting molecules.
Protocol 3: Fluorescence Turn-On Assay for Ligation Confirmation
This protocol utilizes a fluorogenic tetrazine probe that exhibits a significant increase in fluorescence upon reaction with a TCO-modified molecule.
Materials:
-
Fluorogenic tetrazine dye
-
TCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Fluorometer or fluorescence plate reader
-
Appropriate microplates or cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the fluorogenic tetrazine and the TCO-functionalized molecule in a suitable solvent like DMSO.
-
Reaction Setup: In a microplate well or cuvette, dilute the TCO-functionalized molecule to the desired concentration in the reaction buffer.
-
Measure Background Fluorescence: Measure the fluorescence of the TCO solution at the appropriate excitation and emission wavelengths for the fluorophore.
-
Initiate Reaction: Add the fluorogenic tetrazine solution to the well or cuvette to initiate the ligation.
-
Monitor Fluorescence: Immediately begin measuring the fluorescence intensity over time. A successful ligation will result in a time-dependent increase in fluorescence. Continue measurements until the signal plateaus.
-
Data Analysis: The fold-increase in fluorescence ("turn-on" ratio) can be calculated by dividing the final fluorescence intensity by the initial background fluorescence. This provides a qualitative or semi-quantitative measure of the ligation success.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for common confirmation methods.
By carefully considering the specific requirements of their experimental system and the information provided in this guide, researchers can confidently select and implement the most suitable method to confirm the successful outcome of their TCO-tetrazine ligation reactions, ensuring the integrity and reliability of their scientific findings.
References
A Head-to-Head Battle of Bioorthogonal Reactions: TCO-PEG3-Aldehyde Kinetics in the Click Chemistry Arena
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation, the choice of ligation chemistry is paramount. The reaction kinetics, in particular, can dictate the success of an experiment, especially in time-sensitive applications or when dealing with low concentrations of precious biomolecules. This guide provides an objective comparison of the reaction kinetics of the bifunctional reagent, TCO-PEG3-aldehyde, with other prominent click chemistry alternatives, supported by experimental data and detailed protocols.
This compound offers two distinct reactive handles: a trans-cyclooctene (TCO) group for exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloadditions with tetrazines, and an aldehyde group for forming hydrazone or oxime linkages with hydrazine or aminooxy compounds, respectively. This dual functionality allows for versatile bioconjugation strategies. Here, we dissect the kinetic performance of both reactive moieties in comparison to other widely used click chemistry reactions.
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioconjugation reaction is often quantified by its second-order rate constant (k). A higher rate constant signifies a faster reaction, enabling efficient conjugation at lower concentrations and in shorter timeframes. The following table summarizes the reported second-order rate constants for various click chemistry reactions, providing a clear comparison of their kinetic performance.
| Reaction Type | Reactants | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Key Characteristics |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | ~10³ - 10⁶ | Exceptionally fast, catalyst-free, bioorthogonal. Ideal for in vivo applications and low concentration reagents. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO, BCN) + Azide | ~10⁻³ - 10¹ | Copper-free, bioorthogonal, but generally slower than IEDDA reactions. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (with Cu(I) catalyst) | ~10² - 10⁴ | Fast and efficient, but the copper catalyst can be cytotoxic, limiting in vivo applications. |
| Hydrazone Ligation (Aniline-Catalyzed) | Aldehyde + Hydrazine | ~10¹ - 10³ | Rapid at physiological pH with catalyst, reversible under acidic conditions, useful for drug delivery. |
| Oxime Ligation (Aniline-Catalyzed) | Aldehyde + Aminooxy | ~10¹ - 10² | Forms a highly stable bond, kinetics are enhanced by catalysts. |
| Hydrazone/Oxime Ligation (Uncatalyzed) | Aldehyde + Hydrazine/Aminooxy | ≤ 0.01 | Very slow at neutral pH, often requiring catalysts for practical bioconjugation. |
Reaction Mechanisms and Experimental Workflows
To provide a deeper understanding of these reactions, the following diagrams illustrate their chemical mechanisms and a typical workflow for kinetic analysis.
Assessing the Biocompatibility of T-PEG3-aldehyde in Live Cells: A Comparative Guide
In the burgeoning field of chemical biology, the ability to modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for researchers to achieve this, enabling the precise labeling and tracking of molecules in living cells. Among the various bioorthogonal reagents, TCO-PEG3-aldehyde has emerged as a valuable tool due to its rapid reaction kinetics and versatility. This guide provides an objective comparison of the biocompatibility of this compound with other common alternatives, supported by available data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their live-cell imaging and bioconjugation experiments.
Performance Comparison of Bioorthogonal Reagents
The biocompatibility of a chemical probe is a critical factor for its application in living systems. Ideally, such a reagent should not interfere with the normal physiological processes of the cell. The inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is renowned for its speed and selectivity, proceeding efficiently under physiological conditions without the need for a toxic copper catalyst.
While direct head-to-head quantitative comparisons of the cytotoxicity of this compound and its alternatives in the same study are limited in the current literature, the available evidence suggests that the primary bioorthogonal chemistries used for live-cell applications are generally well-tolerated. Qualitative assessments and individual studies report high cell viability for chemistries like TCO-tetrazine ligation and strain-promoted alkyne-azide cycloaddition (SPAAC).
Table 1: Comparison of Key Features of this compound and Alternatives
| Feature | This compound | DBCO-PEG3-aldehyde | Norbornene-PEG-aldehyde |
| Reaction Type | Inverse-Electron Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Diels-Alder |
| Reaction Partner | Tetrazine | Azide | Tetrazine |
| Reaction Speed | Very Fast | Fast | Moderate |
| Biocompatibility | Generally considered high | Generally considered high | Generally considered high |
| Key Advantages | Extremely fast kinetics | High stability of the azide partner | Good stability |
| Potential Concerns | Potential for TCO isomerization | Slower kinetics than iEDDA | Slower kinetics than iEDDA |
Table 2: Illustrative Biocompatibility Data (Hypothetical Comparison)
| Reagent | Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| This compound | HeLa | 100 | 24 | >95 | <5 |
| DBCO-PEG3-aldehyde | HeLa | 100 | 24 | >95 | <5 |
| Norbornene-PEG-aldehyde | HeLa | 100 | 24 | >90 | <10 |
| Vehicle Control (DMSO) | HeLa | 0.1% | 24 | 100 | <5 |
Note: This table is for illustrative purposes to show the type of data that should be generated in a direct comparative study. The values are based on the general understanding of the high biocompatibility of these reagents and do not represent data from a single head-to-head experiment.
Potential Impact on Cellular Signaling Pathways
The introduction of any exogenous molecule into a living cell carries the potential to perturb cellular signaling pathways. The aldehyde functional group, in particular, has been noted for its reactivity. While no studies have directly investigated the impact of this compound on specific signaling pathways, literature on other aldehydes suggests potential interactions.
Aldehydes can induce oxidative stress, which is known to activate various signaling cascades. One of the key pathways that can be influenced by oxidative stress is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a central role in inflammation, immunity, and cell survival. The activation of NF-κB typically involves the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. It is important to note that the protein product of the Peg3 gene has also been implicated in the TNF-NFκB signal transduction pathway, though this is distinct from the PEG3 linker in the chemical probe.
Further research, such as transcriptomic or proteomic analyses of cells treated with this compound, would be necessary to definitively determine its impact on cellular signaling.
Caption: Potential influence of aldehyde-induced stress on the NF-κB signaling pathway.
Experimental Protocols
To rigorously assess the biocompatibility of this compound and its alternatives, standardized in vitro assays are essential. The following are detailed protocols for common cytotoxicity and cell viability assays.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and alternative reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test reagents (this compound, etc.) in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test reagents. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cells and reagents as in the MTT assay
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plate for supernatant collection
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
At the end of the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Caption: Workflow for assessing cell viability and cytotoxicity.
Conclusion
This compound is a powerful and generally biocompatible tool for live-cell labeling and bioconjugation, primarily owing to the rapid and selective nature of the TCO-tetrazine iEDDA reaction. While direct, quantitative comparisons with alternative bioorthogonal reagents like DBCO- and norbornene-based probes are not extensively documented in single studies, the consensus in the field is that these chemistries are well-suited for applications in living systems. The potential for the aldehyde moiety to influence cellular signaling pathways, such as NF-κB, through oxidative stress warrants consideration, although this has not been specifically demonstrated for this compound. Researchers should employ rigorous biocompatibility testing, such as the MTT and LDH assays detailed here, to validate the suitability of this compound or any bioorthogonal reagent for their specific cell type and experimental conditions. Further studies are needed to provide a more comprehensive, comparative quantitative dataset on the biocompatibility and potential off-target effects of the expanding toolkit of bioorthogonal reagents.
A Comparative Guide to HPLC Analysis for Purity Assessment of TCO-PEG3-Aldehyde Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of TCO-PEG3-aldehyde conjugates. It offers an objective comparison with other analytical techniques, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable methods for their drug development and research needs.
The use of this compound, a heterobifunctional linker, is integral in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] The trans-cyclooctene (TCO) group facilitates a highly efficient and bioorthogonal inverse electron demand Diels-Alder cycloaddition (IEDDA) reaction with tetrazine-modified molecules, while the aldehyde group allows for oxime or hydrazone ligation.[2] The PEG3 linker enhances solubility and provides a flexible spacer.[4] Ensuring the purity of these conjugates is a critical step in quality control, directly impacting their efficacy and safety.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone technique for assessing the purity of this compound conjugates and their subsequent bioconjugates. It separates molecules based on their hydrophobicity, providing high-resolution separation of the desired conjugate from unreacted starting materials and potential side products.
This protocol is adapted from established methods for similar TCO-PEG compounds.
1. Sample Preparation:
-
Dissolve the this compound conjugate in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrumentation:
-
An HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled, e.g., 45-60 °C, to improve peak shape.
-
Detection Wavelength: 214 nm and 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the conjugate by dividing the area of the main peak by the total area of all peaks. A purity of ≥95% is often required.
Comparative Analysis of Analytical Techniques
While RP-HPLC is a powerful tool for purity assessment, a comprehensive characterization of this compound conjugates often requires orthogonal methods to analyze different attributes of the molecule. The following table compares RP-HPLC with other common analytical techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity, presence of non-polar impurities. | High resolution, quantitative, well-established. | Can be denaturing for protein conjugates, may not resolve all structurally similar impurities. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius (size and shape). | Aggregation, fragmentation, and overall purity of larger bioconjugates. | Non-denaturing, good for quantifying aggregates. | Lower resolution for molecules of similar size, not ideal for small molecule analysis. |
| Mass Spectrometry (MS), e.g., ESI-MS | Measures the mass-to-charge ratio of ions. | Confirms molecular weight and identity, can detect impurities with different masses. | High sensitivity and specificity, provides exact mass. | May not be quantitative without standards, can be suppressed by complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Confirms chemical structure and identity. | Provides detailed structural information. | Lower sensitivity, requires higher sample concentration, complex spectra for large molecules. |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation based on net surface charge. | Purity based on charge variants, useful for protein conjugates. | High resolution for charged species. | Sensitive to mobile phase pH and ionic strength. |
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical processes.
Caption: Workflow for purity assessment of this compound conjugates by RP-HPLC.
Caption: Complementary analytical methods for comprehensive conjugate characterization.
Conclusion
The purity assessment of this compound conjugates is critical for their application in research and drug development. RP-HPLC is a robust and high-resolution method for routine purity analysis. However, for a comprehensive quality assessment that aligns with regulatory expectations, a multi-faceted approach utilizing orthogonal techniques such as SEC-HPLC, Mass Spectrometry, and NMR is indispensable. This combination of methods ensures not only the purity but also the identity, structural integrity, and aggregation state of the conjugate, providing a complete analytical profile.
References
TCO-PEG3-Aldehyde vs. Other Aldehyde Linkers: A Comparative Guide for Bioconjugation
In the landscape of bioconjugation, the choice of linker is a critical determinant of the success of therapeutics and diagnostics. Among the diverse array of chemical tools, aldehyde linkers offer a versatile platform for the site-specific modification of biomolecules. This guide provides an objective comparison of TCO-PEG3-aldehyde with other common aldehyde-containing bifunctional linkers, namely Aldehyde-PEG-Maleimide and Aldehyde-PEG-NHS ester. This analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their bioconjugation strategies.
Performance Comparison of Aldehyde Linkers
The utility of a bifunctional linker is defined by the reactivity and specificity of its functional groups, the stability of the resulting conjugate, and the overall impact on the biomolecule's function. This compound distinguishes itself by incorporating a trans-cyclooctene (TCO) group, a key player in bioorthogonal chemistry, alongside the aldehyde.
| Feature | This compound | Aldehyde-PEG-Maleimide | Aldehyde-PEG-NHS Ester |
| Primary Reaction | Oxime/Hydrazone Ligation | Thiol-Maleimide Michael Addition | Amine Acylation |
| Secondary Reaction | Inverse Electron Demand Diels-Alder (IEDDA) Cycloaddition with Tetrazine | Oxime/Hydrazone Ligation | Oxime/Hydrazone Ligation |
| Primary Bond Stability | Oxime bond is highly stable at physiological pH. Hydrazone bond is stable at physiological pH but cleavable under acidic conditions.[1] | Thioether bond is stable. | Amide bond is highly stable.[1] |
| Secondary Bond Stability | Dihydropyridazine bond is extremely stable. | Oxime bond is highly stable at physiological pH. | Oxime bond is highly stable at physiological pH. |
| Reaction Specificity | Aldehyde reacts with aminooxy/hydrazide groups. TCO reacts specifically with tetrazines.[2] | Maleimide reacts with free thiols. Aldehyde reacts with aminooxy/hydrazide groups. | NHS ester reacts with primary amines. Aldehyde reacts with aminooxy/hydrazide groups. |
| Bioorthogonality | TCO-tetrazine ligation is bioorthogonal.[2] | Thiol-maleimide reaction is not fully bioorthogonal due to endogenous thiols. | NHS ester-amine reaction is not bioorthogonal due to abundant amines. |
| Reaction Kinetics | Aldehyde ligation is accelerated by aniline catalysis.[3] TCO-tetrazine ligation is extremely fast. | Maleimide-thiol reaction is rapid at pH 6.5-7.5. | NHS ester-amine reaction is efficient at pH 7-9. |
| Drug-to-Antibody Ratio (DAR) | Potentially high homogeneity due to site-specific nature of both reactions. | Homogeneity depends on the number of available thiols. | Can lead to heterogeneous products due to multiple available amines. |
Signaling Pathways and Experimental Workflows
The choice of linker dictates the experimental workflow for creating bioconjugates, such as antibody-drug conjugates (ADCs). The following diagrams illustrate the conceptual workflows for sequential conjugation using this compound and its alternatives.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. The following are representative protocols for the conjugation of a payload to an antibody.
Protocol 1: Conjugation using this compound
This protocol describes a two-step process: first, the reaction of the aldehyde group with an aminooxy-modified payload, followed by the TCO-tetrazine ligation to a modified antibody.
Materials:
-
This compound
-
Aminooxy-functionalized payload
-
Tetrazine-modified antibody
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Aniline catalyst solution (optional, 100 mM in DMSO)
-
Quenching solution (e.g., 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Oxime Ligation:
-
Dissolve the aminooxy-payload and this compound in conjugation buffer at a 1:1.5 molar ratio.
-
(Optional) Add aniline catalyst to a final concentration of 10-20 mM.
-
Incubate at room temperature for 2-4 hours.
-
Monitor reaction progress by LC-MS.
-
-
Purification:
-
Purify the TCO-PEG3-payload conjugate using an appropriate chromatography method to remove excess reagents.
-
-
IEDDA Cycloaddition:
-
Add the purified TCO-PEG3-payload to the tetrazine-modified antibody in conjugation buffer at a 5-10 fold molar excess.
-
Incubate at room temperature for 30-60 minutes.
-
-
Final Purification:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload-linker.
-
Characterize the conjugate for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 2: Conjugation using Aldehyde-PEG-Maleimide
This protocol involves the initial reaction of the maleimide group with a thiol-containing antibody, followed by the aldehyde ligation to an aminooxy/hydrazide-modified payload.
Materials:
-
Aldehyde-PEG-Maleimide
-
Thiol-containing antibody (e.g., reduced interchain disulfides)
-
Aminooxy/Hydrazide-functionalized payload
-
Conjugation Buffer 1: PBS, pH 6.5-7.5 (for maleimide reaction)
-
Conjugation Buffer 2: PBS, pH 6.5-7.5 (for aldehyde reaction)
-
Reducing agent (e.g., TCEP)
-
Aniline catalyst solution (optional)
-
Purification column
Procedure:
-
Antibody Reduction (if necessary):
-
Reduce the antibody with a suitable reducing agent (e.g., TCEP) to generate free thiols.
-
Remove the reducing agent by buffer exchange.
-
-
Maleimide-Thiol Conjugation:
-
Add Aldehyde-PEG-Maleimide to the reduced antibody in Conjugation Buffer 1 at a 10-20 fold molar excess.
-
Incubate at room temperature for 1-2 hours.
-
Purify the antibody-PEG-aldehyde conjugate by buffer exchange.
-
-
Oxime/Hydrazone Ligation:
-
Add the aminooxy/hydrazide-payload to the purified antibody-PEG-aldehyde in Conjugation Buffer 2 at a 5-10 fold molar excess.
-
(Optional) Add aniline catalyst.
-
Incubate at room temperature for 2-4 hours.
-
-
Final Purification and Characterization:
-
Purify and characterize the final ADC as described in Protocol 1.
-
Protocol 3: Conjugation using Aldehyde-PEG-NHS Ester
This protocol describes the reaction of the NHS ester with antibody lysine residues, followed by the aldehyde ligation.
Materials:
-
Aldehyde-PEG-NHS Ester
-
Antibody
-
Aminooxy/Hydrazide-functionalized payload
-
Conjugation Buffer 1: PBS, pH 7.2-8.0 (for NHS ester reaction)
-
Conjugation Buffer 2: PBS, pH 6.5-7.5 (for aldehyde reaction)
-
Aniline catalyst solution (optional)
-
Purification column
Procedure:
-
NHS Ester-Amine Conjugation:
-
Add Aldehyde-PEG-NHS Ester (dissolved in DMSO) to the antibody solution in Conjugation Buffer 1 at a 20-fold molar excess.
-
Incubate on ice for 2 hours or at room temperature for 30-60 minutes.
-
Purify the antibody-PEG-aldehyde conjugate by buffer exchange.
-
-
Oxime/Hydrazone Ligation:
-
Add the aminooxy/hydrazide-payload to the purified antibody-PEG-aldehyde in Conjugation Buffer 2 at a 5-10 fold molar excess.
-
(Optional) Add aniline catalyst.
-
Incubate at room temperature for 2-4 hours.
-
-
Final Purification and Characterization:
-
Purify and characterize the final ADC as described in Protocol 1.
-
Conclusion
This compound emerges as a powerful tool for bioconjugation, offering the distinct advantage of a truly bioorthogonal secondary reaction via TCO-tetrazine ligation. This enables the creation of highly specific and stable conjugates with potentially more defined stoichiometry. While Aldehyde-PEG-Maleimide and Aldehyde-PEG-NHS ester are effective linkers, their secondary functional groups react with endogenous molecules, which can lead to less specific conjugation and potential side reactions. The choice of linker will ultimately depend on the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. For applications demanding the highest level of specificity and control, particularly in complex biological environments, this compound presents a superior option.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of TCO-PEG3-aldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of TCO-PEG3-aldehyde, a valuable linker used in bioconjugation and antibody-drug conjugates (ADCs). Adherence to these protocols is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound or a closely related compound. While a specific SDS for this compound may not be readily available from all suppliers, the SDS for similar compounds, such as m-PEG3-aldehyde, provides crucial safety information.
Key Hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Safety Data Summary
The following table summarizes the key hazard information for a compound structurally similar to this compound, m-PEG3-aldehyde. This data should be used as a reference for assessing the potential risks associated with this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from the Safety Data Sheet for m-PEG3-aldehyde.[1]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following procedures provide a general framework for its safe disposal.
For Small Quantities (e.g., residual amounts in containers, minor spills):
-
Absorption: Absorb the liquid this compound with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[1]
-
Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area and any contaminated equipment by scrubbing with a suitable solvent, such as alcohol, followed by washing with soap and water.[1]
-
Disposal: Dispose of the collected waste and decontamination materials as chemical waste in accordance with your institution's and local regulations.
For Larger Quantities or Unused Product:
-
Waste Identification: this compound should be treated as a hazardous chemical waste.
-
Containerization: Store the waste in a clearly labeled, sealed, and compatible container. Ensure the label includes the full chemical name and associated hazards.
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Neutralization of the Aldehyde Functionality:
For laboratories that generate significant aldehyde waste, chemical neutralization can be an effective disposal strategy. Commercial aldehyde neutralizing agents, such as those containing sodium bisulfite or other proprietary formulations, can render the aldehyde non-hazardous.[2]
-
Procedure: Follow the manufacturer's instructions for the specific neutralizing agent. This typically involves mixing the aldehyde waste with the neutralizer in a designated container and allowing it to react for a specified period.
-
Verification: It is crucial to verify the completion of the neutralization reaction before disposal. This may involve pH testing or other analytical methods as recommended by the neutralizer manufacturer.
-
Local Regulations: Always consult with your local EHS office and wastewater authority before disposing of any neutralized chemical waste down the drain. Some jurisdictions may have specific restrictions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling TCO-PEG3-aldehyde
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling TCO-PEG3-aldehyde and its derivatives to prevent skin, eye, and respiratory exposure.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times.[1] |
| Face Shield | Recommended when handling larger quantities or if there is a risk of splashing.[1] | |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required.[1] |
| Body Protection | Protective Clothing | A standard laboratory coat is mandatory. |
| Protective Boots | Recommended, especially when handling larger volumes. | |
| Respiratory Protection | Vapor Respirator | Use in a well-ventilated area is required. A vapor respirator is recommended if ventilation is inadequate. |
Hazard Identification and Handling
Based on the Safety Data Sheet for the related compound m-PEG3-aldehyde, the following hazards should be considered:
| Hazard | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
Safe Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Do not eat, drink, or smoke when using this product.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
Storage and Stability
Proper storage is crucial to maintain the reactivity and stability of this compound.
| Condition | Guideline |
| Temperature | Store at -20°C in a tightly sealed container. |
| Light and Moisture | Protect from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Inert Atmosphere | For reagents that will be used multiple times, consider working under an inert gas (e.g., argon or nitrogen). |
| Stock Solutions | Prepare stock solutions immediately before use. For storage in an anhydrous solvent (e.g., DMSO, DMF), it can be kept at -20°C for up to one month. It is advisable to aliquot to avoid repeated freeze-thaw cycles. |
Operational Workflow
The following diagram outlines the standard operational workflow for handling this compound, from receiving the compound to its final use and disposal.
Disposal Plan
This compound and its derivatives may be classified as hazardous to water. Therefore, proper disposal is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. Dispose of through a licensed chemical waste disposal contractor. |
| Liquid Waste | Absorb spills with an inert material (e.g., sand, earth). Collect the absorbed material and any contaminated solutions in a sealed, labeled hazardous waste container. Do not dispose of down the drain or into any water systems. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with local regulations. |
Experimental Protocol: Protein Conjugation using a TCO-PEG Linker
The following is a representative protocol for protein conjugation, which demonstrates a common application for TCO-PEG derivatives. This specific protocol details the conjugation of a TCO-PEG-NHS ester to a protein.
Materials:
-
Protein to be labeled with TCO
-
TCO-PEG-NHS ester
-
1M NaHCO3
-
PBS solution
-
Spin desalting column
Procedure:
-
Protein Preparation: In a suitable reaction tube, mix 100 µg of the protein with 5 µL of 1M NaHCO3 in 100 µL of PBS solution.
-
Activation with TCO-PEG-NHS Ester: Add 20 nmol of the TCO-PEG-NHS ester to the protein mixture.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Purification: Purify the TCO-labeled protein using a spin desalting column to remove excess, unreacted TCO reagent.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
